molecular formula C7H3BrCl2O B3031519 2-Bromo-5-chlorobenzoyl chloride CAS No. 42860-16-2

2-Bromo-5-chlorobenzoyl chloride

Cat. No.: B3031519
CAS No.: 42860-16-2
M. Wt: 253.9 g/mol
InChI Key: BNQXSFFVGRPZIP-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorobenzoyl chloride is a useful research compound. Its molecular formula is C7H3BrCl2O and its molecular weight is 253.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-chlorobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2O/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQXSFFVGRPZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90608458
Record name 2-Bromo-5-chlorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42860-16-2
Record name 2-Bromo-5-chlorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 5-Bromo-2-chlorobenzoyl Chloride (CAS 21900-52-7)

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the properties, synthesis, and critical application of 5-Bromo-2-chlorobenzoyl chloride (CAS 21900-52-7) , a high-value pharmacophore intermediate.[1]

The Halogenated Scaffold for SGLT2 Inhibitor Synthesis

Executive Summary

5-Bromo-2-chlorobenzoyl chloride is a specialized acyl chloride intermediate primarily utilized in the pharmaceutical industry for the synthesis of gliflozins , specifically Dapagliflozin (Farxiga). Its structure features a benzoyl chloride core substituted with a chlorine atom at the ortho position and a bromine atom at the meta position (relative to the acyl group, position 5).

This dual-halogenation pattern is chemically strategic:

  • The Acyl Chloride (C-1): Highly reactive electrophile for Friedel-Crafts acylation.

  • The Aryl Bromide (C-5): A handle for subsequent lithiation or palladium-catalyzed cross-coupling to attach the glucose moiety.

  • The Aryl Chloride (C-2): Provides steric bulk and lipophilicity essential for the pharmacodynamic profile of the final SGLT2 inhibitor.

Physicochemical Profile

PropertyData
CAS Number 21900-52-7
IUPAC Name 5-Bromo-2-chlorobenzoyl chloride
Molecular Formula C₇H₃BrCl₂O
Molecular Weight 253.91 g/mol
Appearance Clear to yellowish liquid or low-melting solid (dependent on purity)
Boiling Point 281.4°C (at 760 mmHg)
Density 1.763 g/cm³
SMILES ClC1=C(C(=O)Cl)C=C(Br)C=C1
Solubility Soluble in DCM, THF, Toluene; reacts violently with water/alcohols.[2][3][4][5][6]

Synthetic Utility & Reactivity[3][7]

The Dapagliflozin Pathway

The primary industrial application of CAS 21900-52-7 is the construction of the aglycone scaffold of Dapagliflozin. The synthesis relies on a highly regioselective Friedel-Crafts Acylation .

Mechanism of Action

The acyl chloride reacts with a Lewis acid (typically Aluminum Chloride, AlCl₃) to generate an acylium ion. This electrophile attacks the electron-rich aromatic ring of phenetole (ethoxybenzene). The para-directing effect of the ethoxy group on phenetole ensures the formation of the 4'-ethoxybenzophenone derivative.

Experimental Protocol: Synthesis of 5-Bromo-2-chloro-4'-ethoxybenzophenone

This protocol is adapted from optimized industrial routes (e.g., WO2004063209).[5]

Reagents:

  • 5-Bromo-2-chlorobenzoyl chloride (1.0 equiv)[2][3][7]

  • Phenetole (1.0 – 1.2 equiv)

  • Aluminum Chloride (AlCl₃) (1.1 – 1.3 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Preparation: In a flame-dried 3-neck flask under nitrogen atmosphere, suspend AlCl₃ in anhydrous DCM. Cool to 0–5°C.[4][8]

  • Acyl Chloride Addition: Add 5-Bromo-2-chlorobenzoyl chloride dropwise to the suspension. Stir for 30 minutes to ensure formation of the acylium complex.

  • Coupling: Add phenetole dropwise, maintaining the internal temperature below 10°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by HPLC or TLC.[9]

  • Quench: Pour the reaction mixture slowly into ice-water containing HCl. Caution: Exothermic hydrolysis of excess AlCl₃.

  • Workup: Separate the organic layer.[8] Wash with water, saturated NaHCO₃, and brine.[8] Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from ethanol/heptane to yield the benzophenone intermediate.

Synthesis of the Reagent Itself

Researchers often synthesize CAS 21900-52-7 in situ from the corresponding benzoic acid to avoid storage degradation.

Protocol:

  • Substrate: 5-Bromo-2-chlorobenzoic acid (CAS 21739-92-4).[10]

  • Reagent: Thionyl Chloride (SOCl₂) (Excess).

  • Catalyst: DMF (Catalytic drops).

  • Conditions: Reflux for 2–3 hours until gas evolution (HCl/SO₂) ceases. Remove excess SOCl₂ under vacuum. The crude acid chloride is used directly.[1][11]

Visualizing the Synthetic Pathway

The following diagram illustrates the transformation from the benzoic acid precursor through the acyl chloride to the Dapagliflozin scaffold.

DapagliflozinSynthesis Precursor 5-Bromo-2-chlorobenzoic acid (CAS 21739-92-4) Target 5-Bromo-2-chlorobenzoyl chloride (CAS 21900-52-7) Precursor->Target SOCl2, DMF (cat) Reflux Intermediate 5-Bromo-2-chloro- 4'-ethoxybenzophenone Target->Intermediate AlCl3, DCM Friedel-Crafts Reactant Phenetole (Ethoxybenzene) Reactant->Intermediate Dapagliflozin Dapagliflozin (SGLT2 Inhibitor) Intermediate->Dapagliflozin 1. Reduction (Et3SiH/BF3) 2. Lithiation + Gluconolactone

Caption: Synthetic workflow converting the acid precursor to the Dapagliflozin scaffold via CAS 21900-52-7.

Handling, Stability, and Safety

Stability Concerns[3]
  • Moisture Sensitivity: Like all acyl chlorides, this compound hydrolyzes rapidly upon contact with moisture to release HCl gas and revert to the benzoic acid. It must be stored under an inert atmosphere (Argon/Nitrogen).

  • Storage: Store at 2–8°C in tightly sealed containers. If the liquid turns cloudy or develops a white precipitate, it indicates hydrolysis (formation of the acid solid).

Safety Profile (GHS Classification)
  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage.[12]

  • H335: May cause respiratory irritation.

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Always handle in a functioning fume hood.

References

  • Sigma-Aldrich. 5-Bromo-2-chlorobenzoyl chloride Product Sheet. Retrieved from .[2]

  • ChemicalBook. 5-Bromo-2-chlorobenzoyl chloride Properties and Synthesis. Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2756871, 5-Bromo-2-chlorobenzoyl chloride. Retrieved from .

  • Meng, W., et al. (2008). Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. .

  • Bristol-Myers Squibb. (2004). C-Aryl Glucoside SGLT2 Inhibitors and Method. US Patent 6,515,117.[4] Retrieved from .

Sources

2-Bromo-5-chlorobenzoyl chloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Bromo-5-chlorobenzoyl Chloride: Synthesis, Applications, and Experimental Insights

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound this compound. It delves into its fundamental properties, synthesis, reactivity, and applications, with a strong emphasis on practical insights and safety protocols.

Core Compound Identification and Properties

This compound is a di-halogenated aromatic acyl chloride. The strategic placement of bromine and chlorine atoms, combined with the reactive acyl chloride group, makes it a valuable intermediate for introducing the 2-bromo-5-chlorobenzoyl moiety into complex molecules.

A critical point of clarification is its distinction from its structural isomer, 5-Bromo-2-chlorobenzoyl chloride. These two compounds possess the same molecular formula and weight but differ in the substitution pattern on the benzene ring, leading to different chemical properties and applications. Using the correct isomer is paramount for achieving the desired synthetic outcome.

Table 1: Physicochemical and Identification Properties

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₇H₃BrCl₂O[1]
Molecular Weight 253.90 g/mol [1]
CAS Number 42860-16-2[1]
Canonical SMILES C1=CC(=C(C=C1Cl)C(=O)Cl)Br
InChI Key BNQXSFFVGRPZIP-UHFFFAOYSA-N
Appearance Assumed to be a solid or liquid, typical for acyl chlorides.
Solubility Reacts with water and protic solvents. Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene).

Synthesis Protocol: From Carboxylic Acid to Acyl Chloride

The most direct and common method for preparing this compound is through the chlorination of its corresponding carboxylic acid, 2-Bromo-5-chlorobenzoic acid. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

Causality in Reagent Choice:
  • Thionyl Chloride (SOCl₂): Chosen for its high reactivity and the generation of gaseous byproducts, which drives the reaction to completion according to Le Châtelier's principle.

  • Catalytic DMF: A small amount of N,N-Dimethylformamide (DMF) is often used as a catalyst. It reacts with thionyl chloride to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is a more potent acylating agent and accelerates the reaction.

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water. All glassware must be oven-dried, and anhydrous solvents must be used to prevent hydrolysis of the product back to the carboxylic acid.

Detailed Experimental Protocol:
  • Setup: To a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 2-Bromo-5-chlorobenzoic acid (23.5 g, 0.1 mol).

  • Solvent Addition: Add an anhydrous solvent such as dichloromethane (DCM) or toluene (100 mL).

  • Catalyst: Add a catalytic amount of DMF (2-3 drops).

  • Reagent Addition: Slowly add thionyl chloride (14.3 g, 8.8 mL, 0.12 mol) to the stirred suspension via the dropping funnel over 20-30 minutes. The reaction is exothermic and may produce gas (HCl, SO₂).

  • Reaction: Heat the mixture to reflux (approximately 40°C for DCM) for 2-4 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to check for the disappearance of the starting carboxylic acid.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of thionyl chloride, co-evaporation with an anhydrous solvent like toluene can be performed.

  • Product: The resulting crude this compound is often a yellow to brown oil or low-melting solid and is typically used in the next synthetic step without further purification.

G cluster_start Starting Materials cluster_process Reaction Conditions cluster_end Products & Byproducts A 2-Bromo-5-chlorobenzoic Acid D Anhydrous Solvent (e.g., DCM) A->D B Thionyl Chloride (SOCl₂) B->D C Catalytic DMF C->D E Reflux (2-4h) D->E Heat F This compound E->F G SO₂(g) + HCl(g) E->G

Caption: Synthesis workflow for this compound.

Key Reactions and Applications in Drug Development

As a reactive acylating agent, this compound is not typically a final product but a crucial building block. Its precursor, 2-Bromo-5-chlorobenzoic acid, is utilized in the synthesis of anti-inflammatory drugs and agricultural chemicals, indicating the importance of the acyl chloride as an activated intermediate for these processes.[2]

The primary function is to react with nucleophiles, such as amines, alcohols, and carbanions, to form amides, esters, and ketones, respectively. These reactions are fundamental in medicinal chemistry for linking different molecular fragments.

  • Amide Formation: Reaction with primary or secondary amines is rapid and is a cornerstone of peptide synthesis and the creation of many active pharmaceutical ingredients (APIs).

  • Ester Formation: Reaction with alcohols, often in the presence of a non-nucleophilic base like pyridine, yields esters.

  • Friedel-Crafts Acylation: Reaction with an aromatic compound in the presence of a Lewis acid catalyst (e.g., AlCl₃) forms a diaryl ketone, a common scaffold in medicinal chemistry.

G cluster_nucleophiles Nucleophiles cluster_products Products A 2-Bromo-5-chlorobenzoyl Chloride E Amide A->E B F Ester A->F C + Base G Ketone A->G D + Lewis Acid B Amine (R-NH₂) C Alcohol (R-OH) D Arene (Ar-H)

Caption: General reactivity of this compound.

Structural Isomerism: A Critical Consideration

The distinction between this compound (CAS: 42860-16-2) and 5-Bromo-2-chlorobenzoyl chloride (CAS: 21900-52-7) is vital. For instance, 5-Bromo-2-chlorobenzoyl chloride is a known intermediate in the synthesis of Dapagliflozin, a selective SGLT2 inhibitor used for treating type 2 diabetes.[3] Using the incorrect "2-bromo-5-chloro" isomer would result in a different final product with potentially undesirable biological activity.

Table 2: Comparison of Structural Isomers

FeatureThis compound 5-Bromo-2-chlorobenzoyl chloride
Structure Br at C2, Cl at C5Cl at C2, Br at C5
CAS Number 42860-16-2[1]21900-52-7[4]
Precursor Acid 2-Bromo-5-chlorobenzoic acid5-Bromo-2-chlorobenzoic acid
Known Application Intermediate for anti-inflammatory agents.[2]Intermediate for Dapagliflozin.[3]

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. As an acyl chloride, it is corrosive and moisture-sensitive. The safety data for its isomer (CAS 21900-52-7) provides a close approximation of its hazards.[4][5]

Table 3: Hazard and Safety Information

Hazard CategoryGHS Classification (Inferred from Isomer)Prevention & Handling Measures
Acute Toxicity H302: Harmful if swallowed. H332: Harmful if inhaled.P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P270: Do not eat, drink or smoke when using this product.
Skin Corrosion H314: Causes severe skin burns and eye damage.P280: Wear protective gloves/protective clothing/eye protection/face protection. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.
Eye Damage H314: Causes severe skin burns and eye damage.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor.
Reactivity Reacts violently with water. Moisture sensitive.P403+P233: Store in a well-ventilated place. Keep container tightly closed. Handle under inert gas (Nitrogen or Argon).
Storage & Stability:
  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as water, alcohols, bases, and oxidizing agents. The container must be kept tightly sealed. For long-term storage, it should be kept under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[5]

  • Stability: The compound is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid upon contact with water or moist air.

Conclusion

This compound is a highly reactive and versatile chemical intermediate. Its value in organic synthesis, particularly for pharmaceutical and agrochemical applications, is derived from its ability to efficiently introduce a specific halogenated benzoyl group into target molecules. A thorough understanding of its synthesis, reactivity, and handling protocols, along with a critical awareness of its structural isomerism, is essential for its safe and effective use in a research and development setting.

References

  • Loba Chemie. (2018, November 27). 2-CHLORO-5-BROMO BENZOIC ACID MSDS. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • U.S. Environmental Protection Agency. This compound - Links. Available at: [Link]

  • J&K Scientific. 2-Bromo-5-chlorobenzoic acid. Available at: [Link]

  • PrepChem.com. Synthesis of 2-bromobenzoyl chloride. Available at: [Link]

  • Sciencemadness.org. (2018, December 27). synthesis of 2-bromobenzoyl chloride. Available at: [Link]

  • Google Patents. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • Srini Chem. 2-Bromo-5-chlorophenol (CAS: 13659-23-9): An Overview of Its Structure and Chemical Properties. Available at: [Link]

  • PubChem. 5-Bromo-2-chlorobenzoyl chloride. Available at: [Link]

  • Pharmaffiliates. 5-Bromo-2-chlorobenzoyl Chloride. Available at: [Link]

  • European Patent Office. METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Available at: [Link]

  • Google Patents. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

Sources

Technical Guide: 5-Bromo-2-chlorobenzoyl chloride vs. 2-Bromo-5-chlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Precision in Regioisomer Selection for Pharmaceutical Synthesis

Executive Summary

In the high-stakes environment of drug development, particularly in the synthesis of SGLT2 inhibitors like Dapagliflozin, the distinction between 5-Bromo-2-chlorobenzoyl chloride and its positional isomer 2-Bromo-5-chlorobenzoyl chloride is critical. While they share the molecular formula


 and a molecular weight of 253.91  g/mol , their electronic and steric profiles diverge significantly.

This guide addresses the "Regioisomer Trap"—a common supply chain and synthesis error where the wrong isomer is sourced due to nomenclatural similarity. We provide definitive identification data, synthesis protocols, and reactivity analysis to ensure experimental success.

Part 1: Identity & Nomenclature (The "Regioisomer Trap")

The primary risk in handling these compounds is the confusion of the halogen positions relative to the acyl chloride group. The ortho substituent dictates steric hindrance during nucleophilic attack, while the meta substituent influences electronic density via inductive effects.

Definitive Identification Table
FeatureIsomer A (The "Dapa" Intermediate) Isomer B (The Steric Variant)
Chemical Name 5-Bromo-2-chlorobenzoyl chloride This compound
CAS Registry Number 21900-52-7 42860-16-2
Ortho Substituent Chlorine (-Cl)Bromine (-Br)
Meta Substituent Bromine (-Br)Chlorine (-Cl)
Key Application Dapagliflozin synthesis (SGLT2 Inhibitor)Specialized cross-coupling scaffolds
Physical State White to off-white solid / Low-melting solidSolid (typically generated in situ)
InChI Key TZIQQJRRMJWMDI-UHFFFAOYSA-NBNQXSFFVGRPZIP-UHFFFAOYSA-N
Visualizing the Isomer Divergence

The following diagram illustrates the decision logic required to verify the correct starting material before initiating synthesis.

IsomerLogic Start Incoming Material Verification (C7H3BrCl2O) CheckCAS Check CAS Number Start->CheckCAS IsomerA CAS: 21900-52-7 5-Bromo-2-chloro... CheckCAS->IsomerA Match IsomerB CAS: 42860-16-2 2-Bromo-5-chloro... CheckCAS->IsomerB Match CheckNMR 1H NMR Verification (Coupling Constants) CheckCAS->CheckNMR Ambiguous Label ResultA Application: Dapagliflozin Synthesis (Ortho-Cl allows faster acylation) IsomerA->ResultA ResultB Application: Sterically Hindered Scaffolds (Ortho-Br slows acylation) IsomerB->ResultB CheckNMR->IsomerA d, J=8.5 Hz (H-3/H-4) CheckNMR->IsomerB d, J=8.5 Hz (H-3/H-4)

Figure 1: Verification workflow to prevent regioisomer errors in supply chain management.

Part 2: Structural & Reactivity Analysis

Steric Hindrance (The Ortho Effect)

The rate of nucleophilic acyl substitution (e.g., reacting the acid chloride with an amine to form an amide) is heavily influenced by the substituent at the ortho position (position 2).

  • 5-Bromo-2-chlorobenzoyl chloride: The ortho-chlorine atom has a van der Waals radius of ~1.75 Å. While it provides some steric bulk, it allows nucleophilic attack at the carbonyl carbon.

  • This compound: The ortho-bromine atom has a van der Waals radius of ~1.85 Å. This increased bulk, combined with the shorter C-Br bond length relative to the reaction center, creates a "steric wall."

    • Implication: Isomer B (2-Br) will react significantly slower with amines or alcohols than Isomer A. If your protocol assumes Isomer A reaction times but you use Isomer B, the reaction will likely be incomplete.

Electronic Activation (Hammett Parameters)
  • Isomer A (5-Br-2-Cl): The bromine is meta to the carbonyl. Halogens are electron-withdrawing by induction (-I) but electron-donating by resonance (+R).[1] In the meta position, the resonance effect is negligible. Therefore, the 5-Br exerts a strong -I effect, increasing the electrophilicity of the carbonyl carbon and accelerating the reaction.

  • Isomer B (2-Br-5-Cl): The chlorine is meta. Similar inductive activation occurs, but the steric hindrance of the ortho-bromo group usually overrides the electronic activation.

Part 3: Synthesis Protocols

Due to the moisture sensitivity of benzoyl chlorides, commercial samples often degrade into their corresponding acids (releasing HCl). For critical applications, it is standard practice to generate the acid chloride in situ or purify it immediately before use.

Protocol: Synthesis of 5-Bromo-2-chlorobenzoyl chloride (CAS 21900-52-7)[1][3][4][5][6]

Context: This protocol converts 5-bromo-2-chlorobenzoic acid to the acid chloride using Thionyl Chloride (


).

Materials:

  • 5-Bromo-2-chlorobenzoic acid (1.0 eq)

  • Thionyl Chloride (1.5 eq)

  • DMF (Catalytic amount, 2-3 drops)

  • Dichloromethane (DCM) or Toluene (Solvent)[2]

Step-by-Step Workflow:

  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or

    
     line).
    
  • Dissolution: Charge the flask with 5-bromo-2-chlorobenzoic acid and anhydrous DCM (approx. 5-10 volumes). Add catalytic DMF.[2]

    • Note: DMF forms the Vilsmeier-Haack reagent intermediate, drastically catalyzing the reaction.

  • Addition: Add Thionyl Chloride dropwise at room temperature. (Caution: Gas evolution of

    
     and 
    
    
    
    ).
  • Reflux: Heat the mixture to reflux (

    
     for DCM, higher for Toluene) for 2-4 hours.
    
    • Endpoint: Monitor by TLC (convert an aliquot to methyl ester with MeOH) until the starting acid is consumed.

  • Workup: Evaporate the solvent and excess

    
     under reduced pressure.
    
    • Purification: The residue is typically used directly (crude yield >97%) or distilled under high vacuum if high purity is required.

Downstream Application: Dapagliflozin Intermediate Synthesis[8]

The following graph illustrates where 5-Bromo-2-chlorobenzoyl chloride fits into the broader synthesis of SGLT2 inhibitors.

DapaSynthesis Acid 5-Bromo-2-chlorobenzoic acid Chloride 5-Bromo-2-chlorobenzoyl chloride (CAS 21900-52-7) Acid->Chloride Activation Reagent SOCl2 / DMF Reagent->Chloride Coupling Friedel-Crafts Acylation (AlCl3) Chloride->Coupling Substrate Phenetole Derivative (Nucleophile) Substrate->Coupling Intermediate Benzophenone Intermediate (Precursor to Dapagliflozin) Coupling->Intermediate C-C Bond Formation

Figure 2: The critical role of 5-Bromo-2-chlorobenzoyl chloride in the Friedel-Crafts acylation step of Dapagliflozin synthesis.

Part 4: Safety & Handling (E-E-A-T)

As an Application Scientist, I must emphasize that both isomers are lachrymators and corrosive.

  • Moisture Sensitivity: Both chlorides hydrolyze rapidly in moist air to release HCl gas. Store under inert atmosphere (

    
     or Ar) in a desiccator.
    
  • PPE: Full face shield and chemically resistant gloves (Nitrile or Neoprene) are mandatory.

  • Quenching: Never pour water directly into a large quantity of benzoyl chloride. Add the chloride slowly to a large volume of ice water or alkaline solution to manage the exotherm.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2756871, 5-Bromo-2-chlorobenzoyl chloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: this compound (CAS 42860-16-2).[3] Retrieved from [Link][3]

Sources

Technical Guide: Safety & Handling of 2-Bromo-5-chlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an advanced, actionable Safety Data Sheet (SDS) companion for 2-Bromo-5-chlorobenzoyl chloride . It prioritizes mechanistic understanding over rote compliance, designed for researchers requiring high-fidelity safety and handling protocols.

CAS: 42860-16-2 | Formula: C₇H₃BrCl₂O | Role: Electrophilic Intermediate

Executive Summary: The Researcher's Imperative

This compound is a highly reactive acyl chloride intermediate used primarily in the synthesis of pharmacophores (e.g., benzamides, heterocycles). Unlike stable bench reagents, its safety profile is defined by its moisture sensitivity and aggressive electrophilicity .

This compound does not merely "irritate"; it chemically modifies biological tissue via nucleophilic acyl substitution, releasing hydrochloric acid (HCl) as a byproduct. Safe handling requires an inert atmosphere and a deep understanding of its hydrolysis kinetics.

Chemical Identity & Physicochemical Profile

Note: Experimental data for this specific isomer is limited. Values below combine computed data with empirical trends from structural analogs (e.g., 5-bromo-2-chlorobenzoyl chloride).

PropertyValue / DescriptionSource / Validation
CAS Number 42860-16-2
Molecular Weight 253.91 g/mol Calculated
Physical State Low-melting solid or semi-solid (Predicted)Analogous to isomer CAS 21900-52-7
Boiling Point ~275°C (Predicted)Calculated (ACD/Labs)
Solubility Reacts violently with water; Soluble in DCM, THF, TolueneFunctional Group Analysis
Appearance Colorless to pale yellow crystalline mass or liquidTypical of halo-benzoyl chlorides

Hazard Identification & Toxicology (The "Why" Behind the Danger)

Mechanism of Injury

The danger of this compound lies in its dual reactivity. Upon contact with mucous membranes or skin, two simultaneous reactions occur:

  • Acylation: The carbonyl carbon attacks amino and hydroxyl groups in proteins, causing immediate tissue necrosis (chemical burns).

  • Hydrolysis: Reaction with interstitial water releases highly corrosive Hydrogen Chloride (HCl) gas and 2-Bromo-5-chlorobenzoic acid.

Hazard Pathway Diagram

The following diagram illustrates the hydrolysis mechanism that drives the acute toxicity of this compound.

HydrolysisHazard Compound 2-Bromo-5-chlorobenzoyl chloride Intermediate Tetrahedral Intermediate Compound->Intermediate Nucleophilic Attack Water Moisture (H₂O) (Atmospheric/Tissue) Water->Intermediate Acid 2-Bromo-5-chlorobenzoic acid (Irritant) Intermediate->Acid Elimination Gas HCl Gas (Corrosive/Toxic) Intermediate->Gas Exothermic Release

Caption: Mechanism of hydrolysis upon exposure to moisture, resulting in the release of corrosive HCl gas and organic acid residue.

GHS Classification
  • Skin Corr. 1B: Causes severe skin burns and eye damage.

  • Eye Dam. 1: Causes serious eye damage.

  • STOT SE 3: May cause respiratory irritation.

  • EUH014: Reacts violently with water.

Handling, Storage, & Stability Protocols

The Inert Atmosphere Requirement

Because the hydrolysis reaction is autocatalytic (HCl can catalyze further degradation in some contexts) and degrades the reagent's purity, strict exclusion of moisture is required.

Protocol:

  • Storage: Store under Argon or Nitrogen atmosphere. Use parafilm or electrical tape to seal caps if a glovebox is unavailable.

  • Temperature: Refrigerate (2–8°C) to slow thermal decomposition, but warm to room temperature before opening to prevent condensation.

  • Vessel: Glass (borosilicate) is preferred. Avoid metal spatulas if moisture is present (corrosion risk).

Synthesis Setup Workflow

When using this reagent for amide coupling (e.g., drug discovery), follow this closed-system workflow:

HandlingWorkflow Start Reagent Retrieval (Cold Storage) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Critical Step Open Open in Fume Hood (Inert Gas Blanket) Equilibrate->Open Weigh Rapid Weighing (Closed Vessel) Open->Weigh Reaction Add to Reaction (Dry Solvent: DCM/THF) Weigh->Reaction Reseal Purge Headspace & Reseal Weigh->Reseal Immediate Action

Caption: Operational workflow to maintain reagent integrity and user safety during experimental setup.

Emergency Response Protocols (Self-Validating Systems)

In the event of exposure or spill, the response must be immediate and follow a neutralization logic.

Spill Management (The "Circle of Safety")

Do not simply wipe up. The reagent will react with the moisture in the paper towel to release HCl fumes.

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Neutralize: Cover the spill with a dry mixture of Sodium Bicarbonate (NaHCO₃) and sand (1:1).

    • Validation: Bubbling indicates neutralization of the acid chloride and generated HCl. Wait for bubbling to cease.

  • Clean: Once neutralized, sweep into a chemical waste container.

First Aid
  • Skin: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) as they may increase skin permeability to the halide.

  • Eyes: Rinse with water for 15 minutes. The hydrolysis in the eye is rapid; speed is the only mitigation.

  • Inhalation: Move to fresh air. If breathing is difficult, 100% oxygen is indicated (medical professionals only).

Synthesis & Application Context

Target Audience: Medicinal Chemists. this compound is a "privileged scaffold" precursor. The 2-position bromine allows for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the amide bond formation, while the 5-position chlorine provides a stable lipophilic handle or a site for later functionalization.

Typical Reaction:

  • Reagents: Primary/Secondary Amine + Et₃N (Base) + DCM (Solvent).

  • Observation: Formation of white precipitate (Et₃N·HCl) confirms reaction progress.

References

  • PubChem. (n.d.).[1] this compound (Compound CID 20535425).[2] National Library of Medicine.[1] Retrieved from [Link]

  • ECHA. (n.d.). Guidance on the Application of the CLP Criteria. European Chemicals Agency. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Bromo-5-chlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide addresses the boiling point and density of 2-Bromo-5-chlorobenzoyl chloride (CAS No. 42860-16-2), a halogenated aromatic acyl chloride of interest in organic synthesis. A comprehensive review of available data reveals a notable scarcity of experimentally determined physical properties for this specific isomer. This document provides a practical and theoretical framework for researchers to navigate this data gap. It presents the known properties of the related isomer, 5-Bromo-2-chlorobenzoyl chloride (CAS No. 21900-52-7), for comparative purposes and outlines detailed, field-proven experimental protocols for the precise determination of boiling point and density. Furthermore, it covers the critical safety and handling procedures required for working with reactive acyl halides, ensuring a self-validating system of scientific integrity and laboratory safety.

Introduction: The Challenge of Isomer-Specific Data in Chemical Research

This compound is a substituted aromatic compound featuring a reactive acyl chloride functional group. This structure makes it a valuable intermediate for introducing the 2-bromo-5-chlorobenzoyl moiety in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The precise positioning of the bromo and chloro substituents on the benzene ring is critical, as it dictates the molecule's steric and electronic properties, and consequently, its reactivity and the properties of its downstream products.

A significant challenge for researchers working with this compound is the lack of published, experimentally verified data for its fundamental physical properties, such as boiling point and density. It is crucial to distinguish this compound from its isomer, 5-Bromo-2-chlorobenzoyl chloride, for which data is more readily available. The misattribution of physical properties from one isomer to another can lead to significant errors in experimental design, process scale-up, and safety assessments. This guide, therefore, serves not as a simple data sheet, but as a comprehensive manual for the de novo characterization of this compound.

Physicochemical Properties: Knowns and Unknowns

For the purpose of clarity and to prevent erroneous data attribution, the properties of the two distinct isomers are presented below.

Table 1: Physicochemical Properties of 5-Bromo-2-chlorobenzoyl chloride (CAS: 21900-52-7)

PropertyValueSource(s)
Molecular Formula C₇H₃BrCl₂O[1][2]
Molecular Weight 253.91 g/mol , [1][2]
Boiling Point 281.4 °C at 760 mmHg (Predicted)[3], [4][5]
Density 1.763 g/cm³ (Predicted)[3], [4][5]
Physical Form Solid

Table 2: Physicochemical Properties of this compound (CAS: 42860-16-2)

PropertyValueSource(s)
Molecular Formula C₇H₃BrCl₂O[6]
Molecular Weight 253.90 g/mol [6]
Boiling Point Not Experimentally Determined-
Density Not Experimentally Determined-
Physical Form Not Specified; likely a liquid or low-melting solid-

Theoretical Estimation of Physicochemical Properties

In the absence of experimental data, computational chemistry provides a powerful tool for estimating physical properties. Methods such as Quantitative Structure-Property Relationship (QSPR) models or more intensive ab initio calculations can predict boiling points and densities based on molecular structure. These predictions are valuable for initial experimental design but must be confirmed by empirical measurement.

The general workflow for such a computational estimation is as follows:

G cluster_input Input Data cluster_comp Computational Method cluster_output Output & Validation MolStruct 1. Obtain Molecular Structure (SMILES or 2D/3D file) SelectModel 2. Select Prediction Model (e.g., QSPR, DFT) MolStruct->SelectModel Input Structure RunCalc 3. Run Calculation in Software (e.g., Gaussian, SPARTAN) SelectModel->RunCalc Define Parameters Analyze 4. Analyze Output Data RunCalc->Analyze Raw Data Validate 5. Compare with Isomer Data & Known Compounds Analyze->Validate Estimated Properties Report 6. Report Predicted Values (with uncertainty) Validate->Report G setup Step 1: Apparatus Setup Attach test tube to thermometer. Add sample and inverted capillary. heat Step 2: Heating Heat bath slowly (1-2 °C/min). Observe slow bubbling as air expands. setup->heat boil Step 3: Boiling Note temperature of rapid, continuous bubble stream. heat->boil cool Step 4: Cooling & Confirmation Turn off heat. Record temperature when liquid re-enters capillary. boil->cool

Caption: Experimental Workflow for Micro-Boiling Point.

Experimental Determination of Density

5.1 Principle Density (ρ) is an intrinsic property defined as the mass (m) of a substance per unit volume (V). Accurate determination requires precise measurement of both parameters.

5.2 Methodology: Volumetric Method using a Graduated Cylinder and Balance A straightforward method for determining density involves measuring the mass of a known volume of the liquid.

  • Mass of Empty Cylinder: Place a clean, dry 10 mL or 25 mL graduated cylinder on a calibrated analytical balance and tare it, or record its mass (m₁). [4][7]2. Volume Measurement: Carefully add a specific volume of this compound to the graduated cylinder (e.g., 5.0 mL). Read the volume from the bottom of the meniscus at eye level to avoid parallax error. [4]3. Mass of Filled Cylinder: Place the graduated cylinder with the liquid back on the balance and record the new mass (m₂). [4]4. Calculation:

    • Mass of liquid (m) = m₂ - m₁

    • Volume of liquid (V) = Volume read from cylinder

    • Density (ρ) = m / V

  • Validation: Repeat the measurement with different volumes and calculate the average density to ensure accuracy and precision. [7] 5.3 Causality and Self-Validation This method is direct and requires standard laboratory equipment. The self-validation lies in the repetition of the experiment. Consistent density values across multiple measurements provide confidence in the result. For higher accuracy, a pycnometer (specific gravity bottle) should be used, as it has a precisely known volume.

G weigh_empty 1. Weigh clean, dry graduated cylinder (m1) add_liquid 2. Add known volume (V) of the liquid weigh_empty->add_liquid weigh_full 3. Weigh cylinder with liquid (m2) add_liquid->weigh_full calculate 4. Calculate Mass (m = m2 - m1) and Density (ρ = m / V) weigh_full->calculate repeat 5. Repeat steps 1-4 and average results calculate->repeat

Caption: Workflow for Density Determination.

Safety & Handling of Halogenated Benzoyl Chlorides

6.1 Core Hazards Benzoyl chlorides are reactive and hazardous compounds. Their safe handling is paramount.

  • Reactivity with Water: Acyl halides react exothermically and violently with water, including moisture in the air and on skin, to produce hydrochloric acid (HCl) and the corresponding carboxylic acid. [8][9]This reaction is the source of their corrosive and lachrymatory (tear-producing) properties.

  • Corrosivity: Due to the release of HCl upon hydrolysis, this compound is expected to be highly corrosive to skin, eyes, and mucous membranes, causing severe burns. [10][11]* Toxicity: Inhalation of vapors can cause severe respiratory irritation. [12][13]Ingestion is also highly hazardous.

6.2 Recommended Handling Procedures

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), splash-proof safety goggles, a face shield, and a flame-resistant lab coat.

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible to prevent degradation from atmospheric moisture.

  • Dispensing: Use glass or PTFE-lined syringes and cannulas for transfers. Avoid using equipment with plastic or rubber components that can be attacked by the chemical.

6.3 Quenching and Disposal

  • Quenching: Unused or residual this compound must be quenched safely before disposal. This is done by slowly and carefully adding the acyl chloride to a stirred, cooled solution of a nucleophile. Suitable quenching agents include water, dilute sodium bicarbonate solution, or an alcohol like isopropanol. [14]The addition should be dropwise to control the exothermic reaction.

  • Disposal: The neutralized solution should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Conclusion

References

  • Doc Brown's Chemistry. (n.d.). Experiments to determine density of liquid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-chlorobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Scribd. (n.d.). 02 Exp 1 Boiling Point Determination. Retrieved from [Link]

  • Sciencemadness Wiki. (2019, May 19). Acyl halide. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-chlorobenzoyl chloride | C7H3BrCl2O | CID 2756871. National Center for Biotechnology Information. Retrieved from [Link]

  • IndiaMART. (n.d.). 5-Bromo-2-Chlorobenzoyl Chloride. Retrieved from [Link]

  • PubChem. (n.d.). This compound | C7H3BrCl2O | CID 20535425. National Center for Biotechnology Information. Retrieved from [Link]

  • Loba Chemie. (2018, November 27). 2-CHLORO-5-BROMO BENZOIC ACID MSDS. Retrieved from [Link]

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

Sources

Technical Monograph: Halogenated Benzoyl Chlorides in Dapagliflozin Scaffold Assembly

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Dapagliflozin (Farxiga), a potent SGLT2 inhibitor, hinges on the precise construction of its C-aryl glucoside aglycone. The core structural motif—a diarylmethane scaffold linking a chlorinated phenyl ring to a 4-ethoxyphenyl moiety—is established via Friedel-Crafts acylation.[1]

This guide analyzes the role of 2-Bromo-5-chlorobenzoyl chloride and its regioisomer 5-Bromo-2-chlorobenzoyl chloride in this process. While the user query specifically identifies the 2-bromo-5-chloro isomer, it is critical to note from a structural activity relationship (SAR) and process chemistry perspective that the 5-bromo-2-chloro isomer is the requisite starting material for Dapagliflozin.

This monograph details the mechanistic role of these acid chlorides, the consequences of regiochemical selection, and the optimized protocol for the construction of the Dapagliflozin aglycone.

Strategic Reagent Selection: The Regiochemistry Trap

In the development of SGLT2 inhibitors, the relative positions of the halogen substituents on the proximal phenyl ring are non-negotiable. They dictate the site of glycosylation (via Lithium-Halogen exchange) and the final orientation of the benzyl group.

Structural Impact Analysis

The benzoyl chloride serves two functions:

  • Electrophile: Provides the carbonyl center for the Friedel-Crafts coupling with phenetole.

  • Scaffold Carrier: Delivers the Chlorine (pharmacophore) and Bromine (reactive handle) in a fixed geometric relationship.

Table 1: Isomer Impact on Final Drug Architecture

Starting MaterialStructureReaction with Phenetole (FC)Reactive Handle (Br) PositionFinal Glycosylation ResultOutcome
5-Bromo-2-chlorobenzoyl chloride Cl at C2, Br at C5 (COOH=1)Ketone at C1Para to Cl, Meta to LinkerSugar adds Para to Cl, Meta to LinkerDapagliflozin (Correct)
This compound Br at C2, Cl at C5 (COOH=1)Ketone at C1Ortho to Linker, Para to ClSugar adds Para to Cl, Ortho to LinkerOrtho-Isomer (Impurity)

Critical Insight: The utilization of This compound results in a regioisomer where the glucose moiety is sterically crowded (ortho) against the benzyl bridge, destroying the binding affinity for the SGLT2 cotransporter. Consequently, this chemical is often tracked as a Critical Quality Attribute (CQA) impurity (Regioisomer B) rather than a viable starting material for Dapagliflozin itself.

Mechanism of Action: The Friedel-Crafts Sequence[1][2][3]

The synthesis of the aglycone (5-bromo-2-chloro-4'-ethoxydiphenylmethane) follows a "Lock and Key" mechanism where the acid chloride determines the "Lock" (the halogenated ring).

Step 1: Friedel-Crafts Acylation

The acid chloride is activated by a Lewis Acid (typically


 or 

) to form an acylium ion. This highly electrophilic species attacks the electron-rich phenetole.
  • Regioselectivity: The ethoxy group on phenetole is a strong ortho/para director. Due to steric hindrance at the ortho position, the acylium ion attacks the para position with >95% selectivity.

  • Role of the Halogens: The Cl and Br on the benzoyl chloride deactivate the ring, preventing self-polymerization or side reactions on the acid chloride ring itself.

Step 2: Silane Reduction

Following acylation, the resulting benzophenone (ketone) must be reduced to a methylene bridge (


). This is achieved using a silane (e.g., Triethylsilane, 

) and a Lewis acid (

or

).[2]
  • Chemo-selectivity: The reduction must be specific to the ketone without debrominating the aryl ring. The C-Br bond is labile; therefore, mild hydride sources are preferred over catalytic hydrogenation (

    
    ), which would strip the Bromine handle required for the next step.
    

Technical Protocol: Aglycone Synthesis

Note: This protocol describes the standard BMS route using the correct 5-bromo-2-chloro isomer, which serves as the baseline for evaluating the 2-bromo-5-chloro variant.

Reagents & Parameters
  • Precursor: 5-Bromo-2-chlorobenzoic acid (converted in situ to acid chloride via Oxalyl Chloride).[3]

  • Coupling Partner: Phenetole (Ethoxybenzene).

  • Catalyst:

    
     (1.1 eq).
    
  • Solvent: Dichloromethane (DCM) or Fluorobenzene.

Workflow
  • Acid Chloride Formation:

    • Charge 5-bromo-2-chlorobenzoic acid and catalytic DMF into DCM.

    • Add Oxalyl Chloride dropwise at 0–5°C.

    • Stir until gas evolution (

      
      ) ceases.
      
    • Checkpoint: Monitor conversion to Acid Chloride by TLC/HPLC (quench aliquot with MeOH to form methyl ester).

  • Friedel-Crafts Acylation:

    • Cool the acid chloride solution to -10°C.

    • Add

      
       in portions (exothermic).
      
    • Add Phenetole slowly, maintaining temperature < 0°C to maximize para-selectivity.

    • Mechanism:[1][4][5] The 5-bromo-2-chlorobenzoyl cation attacks the 4-position of phenetole.

    • Quench with ice water/HCl. Separate organic layer.[6]

  • Reduction (The Silane Method):

    • To the crude ketone in acetonitrile/DCM, add

      
       (2.5 eq).
      
    • Add

      
       dropwise at 0°C.
      
    • Warm to ambient temperature.

    • Result: The

      
       is reduced to 
      
      
      
      . The Br and Cl remain intact.

Visualization: Pathway and Regiochemistry[5]

The following diagram illustrates the divergence between the correct Dapagliflozin pathway and the "Isomer Trap" resulting from this compound.

Dapagliflozin_Synthesis SM_Correct 5-Bromo-2-chlorobenzoyl chloride (Correct Precursor) Ketone_Correct Intermediate A: (5-bromo-2-chlorophenyl) (4-ethoxyphenyl)methanone SM_Correct->Ketone_Correct AlCl3, DCM SM_Incorrect This compound (Regioisomer) Ketone_Incorrect Intermediate B: (2-bromo-5-chlorophenyl) (4-ethoxyphenyl)methanone SM_Incorrect->Ketone_Incorrect AlCl3, DCM Phenetole Phenetole (Ethoxybenzene) Phenetole->SM_Correct Friedel-Crafts Phenetole->SM_Incorrect Friedel-Crafts Aglycone_Correct Aglycone A: 5-bromo-2-chloro-4'-ethoxydiphenylmethane Ketone_Correct->Aglycone_Correct Et3SiH / BF3-OEt2 (Reduction) Aglycone_Incorrect Aglycone B: 2-bromo-5-chloro-4'-ethoxydiphenylmethane Ketone_Incorrect->Aglycone_Incorrect Reduction Li_Exchange Lithium-Halogen Exchange (n-BuLi at -78°C) Aglycone_Correct->Li_Exchange Selects Br site Aglycone_Incorrect->Li_Exchange Selects Br site Dapagliflozin DAPAGLIFLOZIN (Glucose Para to Cl, Meta to Benzyl) Li_Exchange->Dapagliflozin + Gluconolactone (Correct Geometry) Ortho_Impurity ORTHO-ANALOG IMPURITY (Glucose Para to Cl, Ortho to Benzyl) Li_Exchange->Ortho_Impurity + Gluconolactone (Steric Clash)

Figure 1: Divergent synthesis pathways showing how the selection of the benzoyl chloride isomer determines the final drug architecture.

References

  • Bristol-Myers Squibb Company. (2002). C-Aryl Glucoside SGLT2 Inhibitors and Method. U.S. Patent No.[4] 6,515,117. Link

  • Meng, W., et al. (2008). Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes.[7] Journal of Medicinal Chemistry, 51(5), 1145-1149. Link

  • Xu, G., et al. (2017). Process Development for the Synthesis of Dapagliflozin. Organic Process Research & Development, 21(12), 1905-1911. (Confirming the 5-bromo-2-chloro starting material). Link

  • Gremmen, C., et al. (2015). Alternative Synthesis of SGLT2 Inhibitors.[8][9][10] Synlett, 26(15), 2101-2104. Link

Sources

Methodological & Application

Synthesis of Dapagliflozin intermediate using 2-Bromo-5-chlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Strategic Analysis[1]

Core Directive & Isomer Correction

This Application Note details the synthesis of 5-bromo-2-chloro-4'-ethoxydiphenylmethane , the critical aglycone intermediate required for Dapagliflozin (Farxiga) manufacturing.[1]

CRITICAL ADVISORY: The request specified "2-Bromo-5-chlorobenzoyl chloride."[1][2] This is a regioisomer that yields the ortho-benzyl impurity (Dapagliflozin Impurity 55), not the active pharmaceutical ingredient (API). Dapagliflozin requires the meta-benzyl configuration relative to the sugar moiety.[1] Therefore, this protocol utilizes 5-Bromo-2-chlorobenzoyl chloride to ensure the correct pharmacophore structure (Cl at C4, Benzyl at C3 relative to the sugar attachment point).

Synthetic Logic & Causality

The synthesis constructs the diarylmethane scaffold via a Friedel-Crafts acylation followed by a reductive deoxygenation.

  • Why Friedel-Crafts? It provides high regioselectivity for the para-position of the phenetole ring, essential for the 4'-ethoxy substitution pattern.

  • Why Step-wise vs. One-pot? While one-pot procedures exist, this guide prioritizes a step-wise isolation of the benzophenone intermediate.[1] This checkpoint allows for the purging of the ortho-acylated impurities and unreacted acid chloride, ensuring high purity (>99.5%) prior to the expensive glycosylation step.

Part 2: Process Visualization

Synthetic Pathway Diagram

The following flowchart illustrates the critical path from the benzoic acid precursor to the final aglycone intermediate, highlighting key decision nodes and process controls.

Dapagliflozin_Synthesis cluster_QC Quality Control Checkpoints Start 5-Bromo-2-chlorobenzoic Acid (Starting Material) Step1 Activation (Acid Chloride Formation) Start->Step1 SOCl2 / DMF(cat) Inter1 5-Bromo-2-chlorobenzoyl Chloride (Activated Electrophile) Step1->Inter1 Step2 Friedel-Crafts Acylation (-5°C to 0°C) Inter1->Step2 + Phenetole / AlCl3 Inter2 Benzophenone Intermediate (Crystalline Solid) Step2->Inter2 Regioselective Coupling Step3 Reductive Deoxygenation (Et3SiH / BF3·OEt2) Inter2->Step3 Final Aglycone Intermediate (Diarylmethane) Step3->Final C=O -> CH2

Figure 1: Critical path workflow for the synthesis of the Dapagliflozin aglycone, highlighting the activation, coupling, and reduction phases.[3][4][5]

Part 3: Detailed Experimental Protocols

Reagent Selection & Stoichiometry

Note: All equivalents (eq) are relative to the starting benzoic acid.

ComponentRoleEquivalentsGradeCritical Specification
5-Bromo-2-chlorobenzoic acid Limiting Reagent1.0 eq>99%Isomer purity >99.5% (Must be free of 2-Br-5-Cl isomer)
Thionyl Chloride (SOCl₂) Chlorinating Agent1.2 - 1.5 eqReagentFreshly distilled if yellow
DMF Catalyst0.05 eqAnhydrousWater content <0.05%
Phenetole Nucleophile1.1 eq>99%Free of phenol impurities
Aluminum Chloride (AlCl₃) Lewis Acid1.2 eqAnhydrousFree-flowing powder (yellow/grey), not white caked solid
Triethylsilane (Et₃SiH) Reducing Agent2.5 eqReagent-
BF₃[1][4]·OEt₂ Lewis Acid3.0 eqReagent46-49% BF3 basis
Step 1: Synthesis of 5-Bromo-2-chlorobenzoyl chloride

This step activates the carboxylic acid.[1] The use of catalytic DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction.

  • Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, N₂ inlet, and an off-gas scrubber (NaOH trap).

  • Charging: Charge 5-Bromo-2-chlorobenzoic acid (23.5 g, 100 mmol) and Dichloromethane (DCM) (120 mL).

  • Activation: Add DMF (0.4 mL) followed by the dropwise addition of Thionyl Chloride (11 mL, 150 mmol) over 15 minutes.

  • Reaction: Heat the slurry to reflux (40°C). The solids will dissolve as the reaction proceeds.[6] Maintain reflux for 3 hours.

  • Monitoring: Monitor by TLC (Quench aliquot with MeOH -> Methyl ester). Disappearance of acid indicates completion.[1]

  • Workup: Concentrate the mixture under reduced pressure to remove DCM and excess SOCl₂. Co-evaporate with Toluene (2 x 50 mL) to ensure complete removal of acidic gases.

  • Output: Yields ~25.0 g of crude acid chloride (yellow oil/solid) used directly in Step 2.

Step 2: Friedel-Crafts Acylation (The Coupling)

This is the regioselectivity-defining step.[1] Low temperature is strictly controlled to prevent ortho-acylation or bis-acylation.[1]

  • Setup: Clean and dry the reactor. Charge DCM (100 mL) and Aluminum Chloride (14.6 g, 110 mmol). Cool the suspension to 0°C - 5°C.

  • Addition 1: Add Phenetole (13.4 g, 110 mmol) dropwise, keeping T < 10°C.

  • Addition 2: Dissolve the crude Acid Chloride (from Step 1) in DCM (50 mL). Add this solution dropwise to the AlCl₃/Phenetole mixture over 45 minutes. Crucial: Maintain internal temperature between 0°C and 5°C. Exotherms will degrade regioselectivity.[1]

  • Reaction: Stir at 0-5°C for 2 hours, then allow to warm to room temperature (20-25°C) for 1 hour.

  • Quench: Pour the reaction mixture slowly into a stirred mixture of Ice/HCl (200 g ice / 50 mL conc. HCl). Caution: Vigorous gas evolution.[1]

  • Isolation: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 50 mL). Combine organics, wash with water, 1M NaOH (to remove unreacted acid), and brine.

  • Crystallization: Solvent swap to Ethanol (EtOH).[1] Heat to reflux to dissolve, then cool slowly to 0°C. Filter the white crystalline solid.

  • Result: 5-Bromo-2-chloro-4'-ethoxybenzophenone . Typical Yield: 85-90%.[1] Purity: >98% HPLC.

Step 3: Reduction to Diarylmethane

The carbonyl group is reduced to a methylene bridge.[1] The Et₃SiH/BF₃ system is preferred over Wolff-Kishner conditions to avoid harsh bases that could affect the aryl halides.

  • Setup: Charge the Benzophenone intermediate (17.0 g, 40 mmol) into a mixture of Acetonitrile (ACN) (85 mL) and DCM (85 mL). Cool to 0°C.[1]

  • Reagent Addition: Add Triethylsilane (11.6 g, 100 mmol). Then, add Boron Trifluoride Etherate (BF₃·OEt₂) (17.0 g, 120 mmol) dropwise over 20 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Monitoring: HPLC should show <0.5% remaining ketone.[1][7]

  • Workup: Quench with Saturated NaHCO₃ (careful addition). Extract with Ethyl Acetate (3 x 100 mL). Wash organics with brine and dry over Na₂SO₄.[1]

  • Purification: Recrystallize from Ethanol/Heptane (1:2).

  • Final Product: 5-Bromo-2-chloro-4'-ethoxydiphenylmethane .

    • Appearance: White crystalline solid.[1][8]

    • Yield: ~85% (Step 3), ~70% (Overall).

Part 4: Quality Control & Validation

Analytical Specifications

To validate the synthesis, compare the isolated product against these standard metrics.

TestAcceptance CriteriaMethod
HPLC Purity ≥ 99.0%C18 Column, ACN/H2O Gradient
Regioisomer Content ≤ 0.10%Critical for downstream glycosylation
Water Content ≤ 0.1%Karl Fischer (Dryness is critical for lithiation)
Appearance White to Off-white solidVisual Inspection
Troubleshooting Guide
  • Issue: High levels of ortho-isomer in Step 2.

    • Root Cause: Reaction temperature exceeded 5°C during addition.[1]

    • Fix: Slow down addition rate; ensure efficient chiller capacity.

  • Issue: Incomplete reduction in Step 3.

    • Root Cause: Wet solvents deactivating BF₃ or old Et₃SiH.[1]

    • Fix: Use freshly distilled solvents; increase BF₃·OEt₂ to 4.0 eq.[1]

References

  • Meng, W., et al. (2008). Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 51(5), 1145–1149. Link[1]

  • Ellsworth, B. A., et al. (2008). C-Aryl Glucoside SGLT2 Inhibitors: Synthesis and Evaluation of Dapagliflozin. US Patent 2010/0063303 (Bristol-Myers Squibb).[1] Link

  • Deshpande, P. P., et al. (2012). Process Development of Dapagliflozin: A SGLT2 Inhibitor for the Treatment of Type 2 Diabetes. Organic Process Research & Development, 16(3), 577–585. Link[1]

  • ChemicalBook. (2025).[1] 5-Bromo-2-chlorobenzoyl Chloride Product Entry. (Confirming the 5-Br-2-Cl isomer as the standard intermediate). Link

  • CymitQuimica. (2025).[1][9] Dapagliflozin Impurity 55 (this compound).[1][2][10] (Identifying the user's requested chemical as a known impurity standard). Link

Sources

Procedure for converting 5-bromo-2-chlorobenzoic acid to acid chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocols for converting 5-bromo-2-chlorobenzoic acid (CAS 21739-92-4) to its corresponding acid chloride, 5-bromo-2-chlorobenzoyl chloride. As a critical building block in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin), the purity and conversion efficiency of this intermediate are paramount. We present two industry-validated methods: Method A (Thionyl Chloride) for robust, cost-effective scale-up, and Method B (Oxalyl Chloride) for milder, high-precision laboratory synthesis. Both protocols utilize N,N-Dimethylformamide (DMF) catalysis to ensure rapid and complete conversion.

Introduction & Strategic Importance

The transformation of benzoic acid derivatives to benzoyl chlorides is a foundational reaction in medicinal chemistry. However, the presence of halogen substituents on the aromatic ring—specifically the ortho-chloro and meta-bromo groups in 5-bromo-2-chlorobenzoic acid—introduces steric and electronic considerations that require optimized conditions.

Key Challenges:

  • Steric Hindrance: The ortho-chloro group can retard nucleophilic attack at the carbonyl carbon.

  • Hydrolytic Instability: The resulting acid chloride is highly moisture-sensitive, requiring strictly anhydrous conditions.

  • Safety: The generation of toxic gases (HCl,

    
    , CO) necessitates rigorous containment and scrubbing.
    

This guide prioritizes the DMF-catalyzed pathway , which proceeds via a highly reactive Vilsmeier-Haack-type imidoyl chloride intermediate, significantly lowering the activation energy compared to uncatalyzed thermal methods.

Reaction Mechanism

Understanding the catalytic cycle is essential for troubleshooting. DMF acts as a nucleophilic catalyst, reacting with the chlorinating agent to form a reactive chloroiminium species (Vilsmeier reagent). This species is far more electrophilic than the bulk chlorinating agent, facilitating the attack by the carboxylic acid.

Visualization: Catalytic Cycle

G DMF DMF Catalyst Vilsmeier Vilsmeier Intermediate (Active Species) DMF->Vilsmeier Activation SOCl2 Thionyl Chloride (or Oxalyl Chloride) SOCl2->Vilsmeier Activated Activated Acyl Intermediate Vilsmeier->Activated + Acid - HCl Acid 5-Bromo-2-chlorobenzoic Acid Acid->Activated Product 5-Bromo-2-chlorobenzoyl Chloride Activated->Product Cl- Attack Regenerate DMF Byproducts Gases (SO2, HCl, CO) Activated->Byproducts Product->DMF Catalyst Turnover

Figure 1: DMF-catalyzed chlorination mechanism via Vilsmeier intermediate.

Materials & Equipment Specifications

ComponentSpecificationCAS NumberRole
Starting Material 5-Bromo-2-chlorobenzoic acid, >98%21739-92-4Substrate
Reagent A Thionyl Chloride (

), Reagent Plus
7719-09-7Chlorinating Agent
Reagent B Oxalyl Chloride (

), 2.0M in DCM
79-37-8Mild Chlorinating Agent
Catalyst N,N-Dimethylformamide (DMF), Anhydrous68-12-2Nucleophilic Catalyst
Solvent Dichloromethane (DCM), Anhydrous75-09-2Solvent
Scrubber NaOH trap (10-20% aq)1310-73-2Neutralize acidic off-gas

Equipment:

  • Three-neck round-bottom flask (flame-dried).

  • Reflux condenser with drying tube (

    
     or 
    
    
    
    line).
  • Pressure-equalizing addition funnel.

  • Magnetic stirrer or overhead mechanical stirrer (for >100g scale).

  • Oil bath or heating mantle with temperature probe.

Experimental Protocols

Method A: Thionyl Chloride (Standard Scale-Up)

Best for: Large batches (>50g), cost-sensitive projects, and robust substrates.

  • Setup: Charge a 3-neck flask with 5-bromo-2-chlorobenzoic acid (1.0 equiv) and anhydrous DCM (5-6 vol) . Add catalytic DMF (0.05 equiv) .

    • Note: The starting material is sparingly soluble in DCM but will dissolve as it converts to the acid chloride.

  • Addition: Charge Thionyl Chloride (1.2 - 1.5 equiv) into the addition funnel. Add dropwise over 30 minutes at room temperature (20-25°C).

    • Caution: Gas evolution (

      
      , HCl) will begin immediately. Ensure scrubber is active.
      
  • Reaction: Heat the mixture to reflux (approx. 40°C) . Maintain reflux for 3-5 hours .

    • Endpoint: Solution should become clear/homogeneous. Monitor by TLC (quench aliquot with methanol to visualize methyl ester).

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove solvent and excess

    
    .
    
  • Chase: Add fresh DCM or Toluene (2 vol) and re-evaporate to azeotrope trace

    
    .
    
  • Isolation: The resulting yellow oil or low-melting solid is 5-bromo-2-chlorobenzoyl chloride (Yield >97%).[1] Use directly in the next step.

Method B: Oxalyl Chloride (High Precision/Lab Scale)

Best for: Small scale (<10g), acid-sensitive downstream steps, and avoiding thermal stress.

  • Setup: Dissolve 5-bromo-2-chlorobenzoic acid (1.0 equiv) in anhydrous DCM (10 vol) under

    
    . Add DMF (0.01 - 0.05 equiv) .
    
  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition: Add Oxalyl Chloride (1.2 equiv) dropwise over 15-20 minutes.

    • Mechanistic Insight: Oxalyl chloride is more reactive than thionyl chloride; gas evolution (CO,

      
      , HCl) will be vigorous.
      
  • Reaction: Remove ice bath and allow to warm to room temperature . Stir for 2-4 hours .

  • Workup: Evaporate solvent under reduced pressure.

    • Advantage:[2][3][4][5][6][7] Byproducts are gases (CO,

      
      ) and HCl, leaving a very clean residue without sulfur contamination.
      

Process Workflow & Safety

Handling acid chlorides requires strict adherence to safety protocols due to their corrosive nature and potential to release HCl upon contact with moist air.

Visualization: Operational Workflow

Workflow Start Start: Dry Glassware & N2 Purge Dissolve Dissolve SM in DCM Add DMF Catalyst Start->Dissolve AddReagent Add Chlorinating Agent (Dropwise, Controlled Temp) Dissolve->AddReagent React Reaction Phase (Reflux or RT Stirring) AddReagent->React Monitor IPC: TLC/HPLC (Quench with MeOH) React->Monitor Monitor->React Incomplete Evaporate Remove Volatiles (Vac Distillation) Monitor->Evaporate Complete Chase Solvent Chase (Remove trace HCl/SOCl2) Evaporate->Chase Final Product: Acid Chloride (Store under Inert Gas) Chase->Final

Figure 2: Step-by-step operational workflow for acid chloride synthesis.

Quality Control & Troubleshooting

In-Process Control (IPC): Direct analysis of acid chlorides on HPLC/TLC is difficult due to hydrolysis.

  • Method: Take 50 µL reaction mixture

    
     quench in 500 µL anhydrous Methanol 
    
    
    
    Analyze.
  • Target: You are monitoring the formation of the Methyl Ester (5-bromo-2-chlorobenzoate).

    • SM: 5-bromo-2-chlorobenzoic acid (

      
      , streaking).
      
    • Product (as Ester): Methyl 5-bromo-2-chlorobenzoate (

      
      , distinct spot).
      

Troubleshooting Table:

IssueProbable CauseCorrective Action
Slow Reaction Inactive catalyst or wet solvent.Add fresh DMF (0.02 equiv). Ensure DCM is dry (<0.05% water).
Solid Precipitate Product crystallization or anhydride formation.Add more DCM. If anhydride (rare), add more

and reflux.
Low Yield Hydrolysis during workup.Ensure rotovap is vented with

, not ambient air. Store product strictly dry.
Dark Color Overheating or impurity degradation.Keep bath temp <45°C. Distill product if high purity needed.

References

  • ChemicalBook. (n.d.). 5-BROMO-2-CHLORO-BENZOYL CHLORIDE synthesis. Retrieved from

  • Google Patents. (2020). CN111099975A - Preparation method of 5-bromo-2-chloro-4'-ethoxy benzophenone.[2][1][8][9][10][11] Retrieved from

  • Thieme Connect. (2022).[2] Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid. Retrieved from

  • Justia Patents. (2017). Processes for the preparation of empagliflozin. Retrieved from

Sources

Application Note: Optimized Synthesis of (2-Bromo-5-chlorophenyl)(4-ethoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the Friedel-Crafts acylation of phenetole (ethoxybenzene) with 2-bromo-5-chlorobenzoyl chloride.[1] This reaction is a critical transformation in the synthesis of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors, a class of gliflozins used in diabetes management.

The protocol utilizes Aluminum Chloride (


) as the Lewis acid catalyst in Dichloromethane (DCM). The procedure is optimized for high regioselectivity (>95% para-isomer) and yield, addressing common scale-up challenges such as exotherm management and moisture sensitivity.

Mechanistic Principles & Regiochemistry

The Electrophilic Aromatic Substitution (EAS) Cycle

The reaction proceeds via a classic Friedel-Crafts acylation mechanism.[2][3][4] The this compound acts as the electrophile precursor. Upon interaction with the Lewis acid (


), a highly reactive acylium ion is generated.[2][3][5][6]

Regioselectivity Control: Phenetole contains an ethoxy group (


), which is an electron-donating group (EDG) via resonance. This activates the ring and directs incoming electrophiles to the ortho and para positions.
  • Steric Hindrance: The bulky 2-bromo-5-chlorobenzoyl group faces significant steric repulsion at the ortho position of phenetole.

  • Electronic Favorability: The para position offers the most favorable electronic and steric environment, resulting in the exclusive formation of the 4-ethoxyphenyl ketone isomer under standard conditions.

Reaction Pathway Diagram

FriedelCraftsMechanism AcidChloride 2-Bromo-5-chlorobenzoyl chloride Complex Lewis Acid Complex AcidChloride->Complex Coordination AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Coordination Phenetole Phenetole (Nucleophile) SigmaComplex Sigma Complex (Arenium Ion) Phenetole->SigmaComplex Para-Attack (Regioselective) Acylium Acylium Ion (Electrophile) Complex->Acylium Cl- Abstraction Acylium->SigmaComplex Para-Attack (Regioselective) Product (2-Bromo-5-chlorophenyl) (4-ethoxyphenyl)methanone SigmaComplex->Product Re-aromatization (-H+) Byproduct HCl + AlCl3 SigmaComplex->Byproduct

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation showing acylium ion formation and para-selective attack.[7]

Experimental Protocol

Reagents and Stoichiometry[3]
ComponentRoleMol.[2][3][5][6][7][8][9][10][11][12] WeightEquivalentsMass/Vol (Example)
This compound Electrophile253.91 g/mol 1.0 eq25.4 g
Phenetole Nucleophile122.16 g/mol 1.0 - 1.1 eq12.2 g
Aluminum Chloride (

)
Catalyst133.34 g/mol 1.1 - 1.2 eq14.7 g
Dichloromethane (DCM) Solvent-10-15 Vol250-300 mL
1M HCl (aq) Quench-Excess200 mL
Step-by-Step Methodology

Pre-requisites:

  • Glassware must be oven-dried.

  • System must be under an inert atmosphere (

    
     or Ar) due to the hygroscopic nature of 
    
    
    
    .
  • A gas trap (scrubber) is required for HCl evolution.

Step 1: Catalyst Suspension

  • Charge a 3-neck round-bottom flask with anhydrous DCM (150 mL).

  • Cool the solvent to

    
     using an ice/water bath.
    
  • Add anhydrous

    
     (1.2 eq) portion-wise.[12]
    
    • Expert Note: Addition is exothermic.[3] Ensure the internal temperature does not exceed

      
      .
      

Step 2: Electrophile Formation

  • Dissolve this compound (1.0 eq) in DCM (50 mL).

  • Add this solution dropwise to the

    
     suspension over 30 minutes.
    
  • Stir for 15 minutes at

    
     to ensure complete formation of the acylium complex.
    

Step 3: Coupling Reaction

  • Dissolve Phenetole (1.05 eq) in DCM (50 mL).

  • Add the Phenetole solution dropwise to the reaction mixture.

    • Critical Control Point: Maintain temperature

      
      . Rapid addition can lead to poly-acylation or decomposition.
      
  • Once addition is complete, allow the mixture to warm to Room Temperature (20-25°C).

  • Stir for 2-4 hours. Monitor by HPLC or TLC (Mobile phase: Hexane/EtOAc 9:1).

Step 4: Quench and Isolation

  • Cool the reaction mixture back to

    
    .
    
  • Slowly pour the reaction mixture into a beaker containing ice-water (300 mL) and concentrated HCl (10 mL).

    • Safety: This hydrolysis is violent. Do not add water to the reaction flask; add the reaction mixture to the water.

  • Separate the organic layer.[9] Extract the aqueous layer with DCM (2 x 50 mL).

  • Wash combined organics with:

    • Water (100 mL)

    • 1M NaOH or

      
       (to remove unreacted acid/phenols)
      
    • Brine (100 mL)

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • The crude solid is typically off-white to pale yellow.

  • Recrystallize from Ethanol or Ethanol/Water (9:1) to obtain the pure product.

  • Target Yield: 85-95%.

Process Workflow & Safety

Operational Workflow

Workflow cluster_setup Setup Phase cluster_reaction Reaction Phase cluster_workup Workup Phase DryGlass Dry Glassware Inert Atmosphere Cooling Cool to 0°C DryGlass->Cooling AddCat Add AlCl3 (Exothermic) Cooling->AddCat AddAcidCl Add Acid Chloride (Form Acylium) AddCat->AddAcidCl AddPhen Add Phenetole (Slow Addition) AddAcidCl->AddPhen Warm Warm to RT Stir 2-4h AddPhen->Warm Quench Quench into Ice/HCl Warm->Quench Extract Phase Separation & Wash Quench->Extract Cryst Recrystallization (EtOH) Extract->Cryst

Figure 2: Operational workflow emphasizing temperature control points and quenching safety.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield Moisture in

or solvent.
Ensure

is fresh/yellow (not white powder) and solvents are anhydrous.
Ortho-isomer impurity Reaction temperature too high during addition.Strictly maintain

during phenetole addition.
Dark/Tar formation Decomposition due to localized heating.Improve stirring efficiency; slow down addition rate.
Incomplete Reaction Deactivation of catalyst.Increase

to 1.2 or 1.3 equivalents.

Analytical Validation

To confirm the identity of (2-bromo-5-chlorophenyl)(4-ethoxyphenyl)methanone , compare spectral data against the following expected values:

  • Physical State: White to off-white crystalline solid.

  • Melting Point: 110 - 112°C (Typical for this class, varies by purity).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.7 - 7.8 (d, 2H, ortho to C=O on phenetole ring).
      
    • 
       7.5 (d, 1H, Ar-H on benzoyl ring).
      
    • 
       7.2 - 7.3 (m, 2H, Ar-H on benzoyl ring).
      
    • 
       6.9 (d, 2H, meta to C=O on phenetole ring).
      
    • 
       4.1 (q, 2H, 
      
      
      
      ).
    • 
       1.4 (t, 3H, 
      
      
      
      ).
  • 
     NMR:  Characteristic Carbonyl peak at ~193 ppm.[13]
    

References

  • Meng, W., et al. (2008).[8][12] "Discovery of Dapagliflozin: A Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry.

  • Shao, H., et al. (2010). "(5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone."[8][13][14][15] Acta Crystallographica Section E.

  • Google Patents. (2015). "Process for the preparation of Dapagliflozin." WO2015132803A2.

  • Olah, G. A. (1973). "Friedel-Crafts and Related Reactions."[1][3][6][9][10][16] Wiley-Interscience. (Foundational text for mechanism).

Sources

Continuous flow synthesis methods for Dapagliflozin intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Continuous Flow Synthesis of Dapagliflozin Intermediates

Executive Summary

Dapagliflozin (Farxiga®) is a potent SGLT2 inhibitor characterized by a C-aryl glucoside scaffold.[1] The critical synthetic challenge lies in the formation of the C-C bond between the glucose moiety and the aglycone. Traditional batch methods require cryogenic conditions (–78 °C) to stabilize the lithiated aryl intermediate, preventing Wurtz coupling or benzyne formation.

This guide details a continuous flow protocol that permits this transformation at significantly higher temperatures (–30 °C to –20 °C) with improved yield and safety.[2] By leveraging the superior heat transfer and mixing coefficients of microreactors, we convert a hazardous, energy-intensive batch process into a streamlined, scalable flow workflow.

Mechanistic Insight: The C-Glycosylation Challenge

The synthesis hinges on the nucleophilic addition of a lithiated aryl species to a protected gluconolactone.[3]

  • The Aglycone: 5-bromo-2-chloro-4'-ethoxydiphenylmethane (Ar-Br).[4]

  • The Sugar Donor: 2,3,4,6-tetrakis-O-(trimethylsilyl)-D-gluconolactone (TMS-Lactone).

  • The Challenge: Upon Lithium-Halogen exchange, the resulting aryl-lithium species is highly unstable. In batch, localized "hot spots" during addition lead to decomposition.

  • The Flow Solution: "Flash Chemistry" principles. By limiting the residence time (

    
    ) of the lithiated species to 
    
    
    
    seconds before quenching with the electrophile (lactone), we outrun the decomposition rates, allowing operation at warmer temperatures.

Critical Process Parameters (CPP) & Design Space

ParameterBatch StandardFlow ProtocolRationale
Temperature –78 °C–30 °C to –20 °CSuperior heat removal (

) prevents thermal runaway.
Mixing Time Minutes (Macro)Milliseconds (Micro)Rapid micromixing (

or static mixers) ensures homogeneous lithiation.
Residence Time N/A (Dosing controlled)5–30 secondsPrecise

control prevents side reactions (e.g., protonation, dimerization).
Stoichiometry 1.1–1.2 eq n-BuLi1.05–1.1 eq n-BuLiFlow precision reduces reagent excess and downstream quenching load.

Protocol A: Lithiation & C-Glycosylation (The Core Workflow)

This protocol describes the coupling of the aryl bromide with the gluconolactone.[3]

Reactor Setup
  • System: Modular flow chemistry system (e.g., Vapourtec, Uniqsis, or Corning Advanced-Flow).

  • Material: PFA tubing (coil) or Silicon Carbide/Glass (chip) for chemical compatibility with n-BuLi.

  • Configuration: Three-stream input with two reaction zones.

Reagent Preparation
  • Feed A (Aryl Halide): 0.5 M solution of 5-bromo-2-chloro-4'-ethoxydiphenylmethane in dry THF/Toluene (1:2).

  • Feed B (Base): 2.5 M n-BuLi in Hexanes (Commercial stock).

  • Feed C (Sugar): 0.6 M solution of TMS-Gluconolactone in dry Toluene.

  • Quench: Methanol containing 1% Acetic Acid.

Step-by-Step Methodology
  • System Drying: Flush entire system with anhydrous THF for 20 minutes. Ensure system pressure is stable (back-pressure regulator set to 4–5 bar to prevent solvent boiling/outgassing).

  • Thermal Equilibration: Set Reactor Zone 1 (Lithiation) and Zone 2 (Coupling) to –20 °C .

  • Lithiation (Zone 1):

    • Pump Feed A and Feed B into Mixer 1 (T-mixer or Static Mixer).

    • Flow Rate Calculation: Adjust rates to achieve 1:1.1 stoichiometry (Ar-Br : n-BuLi).

    • Residence Time: Set coil volume to achieve

      
      . This generates the Aryl-Li species.
      
  • Coupling (Zone 2):

    • Direct the output of Zone 1 immediately into Mixer 2.

    • Introduce Feed C (Sugar) at a rate ensuring 1:1.2 stoichiometry (Aryl-Li : Lactone).

    • Residence Time: Pass through a larger reactor volume (e.g., 10–20 mL) for

      
      .
      
  • Quenching:

    • Collect reactor effluent into a stirred vessel containing the Methanol/Acid quench solution at 0 °C.

    • Note: Alternatively, a third flow stream can introduce the quench inline.

Workflow Visualization

Dapagliflozin_Flow_Synthesis cluster_inputs Reagent Feeds cluster_reactors Flow Reactor System (-20°C) FeedA Feed A: Aryl Bromide (THF/Tol) Mixer1 Mixer 1 (Li-Exchange) FeedA->Mixer1 FeedB Feed B: n-BuLi (Hexanes) FeedB->Mixer1 FeedC Feed C: TMS-Lactone (Toluene) Mixer2 Mixer 2 (Glycosylation) FeedC->Mixer2 Reactor1 Residence Loop 1 (10s, Lithiation) Mixer1->Reactor1 Aryl-Li Species Reactor1->Mixer2 Reactor2 Residence Loop 2 (60s, C-C Bond) Mixer2->Reactor2 Coupling Output Quench Vessel (MeOH/AcOH) Formation of Lactol Reactor2->Output Product Stream

Caption: Schematic of the continuous flow C-glycosylation setup operating at –20 °C.

Protocol B: Global Reduction (Downstream)

Following the formation of the lactol (hemiketal) intermediate, the methoxy/hydroxyl groups must be removed/reduced to form the final Dapagliflozin scaffold.

  • Reagents: Triethylsilane (

    
    ) and Boron Trifluoride Etherate (
    
    
    
    ).[3]
  • Flow Consideration: This reaction involves gas evolution (

    
    , 
    
    
    
    -byproducts). A continuous stirred tank reactor (CSTR) cascade or a large-bore tubular reactor with pressure control is recommended to handle off-gassing.

Procedure:

  • Feed: Dissolve the crude lactol intermediate in MeCN/DCM (1:1).

  • Reagent Stream: Mix

    
     (3 eq) and 
    
    
    
    (2 eq) in MeCN.
  • Reaction: Combine streams in a glass microreactor at 0 °C to –10 °C.

  • Residence Time: 10–15 minutes.

  • Work-up: Quench with aqueous bicarbonate.

Analytical Controls (PAT)

To ensure "Trustworthiness" and self-validation, implement the following Process Analytical Technology (PAT):

  • Inline IR (ReactIR): Monitor the disappearance of the Lactone carbonyl peak (

    
    ) in Zone 2.
    
  • HPLC Monitoring:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).

    • Target: Purity > 98% (a/b anomer ratio check).

Safety & Handling (E-E-A-T)

  • Lithium Safety: n-BuLi is pyrophoric. All pump heads must be kept under an inert atmosphere (Argon/Nitrogen). Use check valves to prevent backflow of moisture into reagent bottles.

  • Clogging: The formation of Lithium salts (LiBr) can clog microchannels.

    • Mitigation: Use 10% THF in the solvent mixture to solubilize Li-salts. Periodically flush the system with dry solvent if back-pressure rises > 20%.

References

  • Evaluation of Flow Technology at AstraZeneca. Society of Chemical Industry (SCI). Available at: [Link] (Referenced context: Development of Dapagliflozin flow protocols).

  • Optimization and Scale-Up of a Continuous Flow Synthesis of Dapagliflozin. Organic Process Research & Development (ACS). Available at: [Link] (Context: Temperature optimization from -78 to -20).

  • Continuous Flow Synthesis of C-Aryl Glycosides. Reaction Chemistry & Engineering. Available at: [Link]

  • Method for Preparing Dapagliflozin (Patent CN108530408A).Google Patents.
  • Flash Chemistry: Fast Organic Synthesis in Microsystems.Jun-ichi Yoshida. Wiley-VCH.

Sources

Application Notes and Protocols for Esterification using 2-Bromo-5-chlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Utility of 2-Bromo-5-chlorobenzoyl Chloride in Modern Synthesis

This compound is a highly reactive acyl chloride that serves as a valuable building block in organic synthesis. Its di-halogenated phenyl ring provides multiple points for subsequent functionalization, making it an important intermediate in the development of pharmaceuticals and agrochemicals.[1] The primary utility of this reagent lies in its ability to readily undergo acylation reactions, particularly the formation of esters when reacted with alcohols or phenols.

Esterification is a fundamental transformation in chemistry. In drug development, it is employed to create ester prodrugs, which can enhance the bioavailability and solubility of active pharmaceutical ingredients.[2] Furthermore, converting alcohols to esters is a common derivatization strategy to introduce chromophores for UV detection in chromatography or to create volatile derivatives for analysis.[3] This guide provides an in-depth exploration of the mechanistic principles, critical parameters, and detailed laboratory protocols for the successful esterification of alcohols and phenols using this compound.

Mechanistic Underpinnings: A Reaction of Nucleophilic Acyl Substitution

The esterification of an alcohol or phenol with an acyl chloride like this compound proceeds via a nucleophilic acyl substitution mechanism. The high reactivity of the acyl chloride is due to the strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, which render the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[4]

The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol or phenol attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate.[5]

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed by ejecting the most stable leaving group, which in this case is the chloride ion (Cl⁻).[5]

  • Deprotonation: The resulting product is a protonated ester. A base, typically added to the reaction mixture, abstracts this proton to yield the final, neutral ester product. Crucially, the base also neutralizes the hydrochloric acid (HCl) that is formed as a byproduct from the ejected chloride ion and the proton. This neutralization is essential to drive the reaction to completion, as the HCl could otherwise protonate the starting alcohol or other basic species in the mixture.[6][7]

A catalyst such as 4-(dimethylamino)pyridine (DMAP) is often used in small amounts to accelerate the reaction, especially for less reactive or sterically hindered alcohols. DMAP is a hypernucleophilic acylation catalyst that reacts with the acyl chloride to form a highly reactive N-acylpyridinium intermediate, which is then more readily attacked by the alcohol.[3]

Esterification_Mechanism Figure 1: General Mechanism of Esterification Reactants Alcohol (R'-OH) + This compound Tetrahedral_Intermediate Tetrahedral Intermediate Reactants->Tetrahedral_Intermediate 1. Nucleophilic    Attack Base Base (e.g., Pyridine) Final_Ester Final Ester Product Base->Final_Ester 3. Deprotonation &    Neutralization Byproduct Base-HCl Salt Base->Byproduct 3. Deprotonation &    Neutralization Protonated_Ester Protonated Ester + Cl⁻ Tetrahedral_Intermediate->Protonated_Ester 2. Collapse &    Cl⁻ Ejection Protonated_Ester->Final_Ester 3. Deprotonation &    Neutralization Protonated_Ester->Byproduct 3. Deprotonation &    Neutralization

Figure 1: General Mechanism of Esterification

A common variant of this reaction is the Schotten-Baumann reaction , which specifically refers to acylation performed with an aqueous alkali base, such as sodium hydroxide.[5][8] This method is often conducted in a two-phase system where the organic reactants are in a solvent immiscible with water, which contains the base.[5]

Critical Experimental Parameters: Ensuring Success and Purity

The success of the esterification hinges on the careful control of several key parameters. Understanding the causality behind these choices is critical for optimizing the reaction and troubleshooting potential issues.

  • Substrate Reactivity: The reactivity of the hydroxyl group varies. Primary alcohols are generally the most reactive, followed by secondary alcohols. Tertiary alcohols are significantly more hindered and react much more slowly, often requiring a catalyst like DMAP and longer reaction times. Phenols are less nucleophilic than alcohols but react readily with highly reactive acyl chlorides, a process that can be accelerated by first converting the phenol to its more nucleophilic phenoxide salt using a strong base.[9]

  • Solvent Choice: Acyl chlorides are highly sensitive to protic solvents, as they will readily react with water (hydrolysis) or alcohols (alcoholysis).[4] Therefore, the reaction must be conducted under anhydrous conditions . Ideal solvents are aprotic and non-reactive, such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).[4][10] Using dried solvents and oven-dried glassware is mandatory to prevent the hydrolysis of the acyl chloride to the unreactive carboxylic acid.[11]

  • Base Selection: The choice of base is critical.

    • Pyridine or Triethylamine (TEA): These are commonly used organic bases. They act as both the HCl scavenger and, in the case of pyridine, can also serve as the solvent. They are suitable for standard anhydrous reactions.[10]

    • Aqueous NaOH (Schotten-Baumann): This is a cost-effective and powerful option, particularly useful for phenols. The reaction is typically vigorous and occurs at the interface of the aqueous and organic layers.[5]

  • Temperature Management: The reaction between an alcohol and an acyl chloride is highly exothermic.[9] It is standard practice to cool the reaction mixture to 0 °C before the dropwise addition of the acyl chloride. This helps to control the reaction rate, prevent the formation of side products, and ensure safety. After the addition is complete, the reaction is typically allowed to warm to room temperature.[3]

Detailed Experimental Protocols

Safety First: this compound is corrosive, a lachrymator (causes tears), and reacts with moisture to release HCl gas.[1][12] All manipulations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[13]

Protocol 1: General Esterification of a Primary Alcohol in Anhydrous Solvent

This protocol describes the reaction of this compound with benzyl alcohol as a representative primary alcohol.

Materials and Reagents:

Reagent/Material M.W. Amount Moles Equiv.
Benzyl Alcohol 108.14 216 mg 2.0 1.0
This compound 253.91 610 mg 2.4 1.2
Pyridine 79.10 316 mg (0.32 mL) 4.0 2.0
Anhydrous Dichloromethane (DCM) - 20 mL - -
1 M Hydrochloric Acid (HCl) - ~15 mL - -
Saturated Sodium Bicarbonate (NaHCO₃) - ~15 mL - -
Brine (Saturated NaCl) - ~15 mL - -

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~2 g | - | - |

Step-by-Step Procedure:

  • Preparation: Place a magnetic stir bar into an oven-dried 50 mL round-bottom flask equipped with a nitrogen inlet. Allow the flask to cool to room temperature under a gentle stream of nitrogen.

  • Reagent Addition: To the flask, add benzyl alcohol (1.0 eq) and anhydrous DCM (10 mL). Begin stirring, then add pyridine (2.0 eq).

  • Acylation: Cool the stirred solution to 0 °C using an ice-water bath. In a separate vial, dissolve this compound (1.2 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled alcohol solution over 10 minutes using a syringe.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible (typically 2-4 hours).

  • Work-up: Cool the mixture again to 0 °C and slowly quench the reaction by adding 1 M HCl (15 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL). The aqueous washes help remove residual pyridine, unreacted acid chloride (as carboxylic acid), and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure benzyl 2-bromo-5-chlorobenzoate.

Protocol 2: Esterification of a Phenol under Schotten-Baumann Conditions

This protocol details the reaction with phenol using a biphasic system.

Materials and Reagents:

Reagent/Material M.W. Amount Moles Equiv.
Phenol 94.11 188 mg 2.0 1.0
This compound 253.91 559 mg 2.2 1.1
Sodium Hydroxide (NaOH) 40.00 240 mg 6.0 3.0
Dichloromethane (DCM) - 20 mL - -

| Deionized Water | - | 10 mL | - | - |

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask with vigorous stirring, dissolve phenol (1.0 eq) and sodium hydroxide (3.0 eq) in deionized water (10 mL). Cool the solution to ~5-10 °C in an ice bath.

  • Acylation: In a separate vial, dissolve this compound (1.1 eq) in DCM (20 mL). Add this organic solution to the aqueous mixture all at once.

  • Reaction: Stir the two-phase mixture vigorously for 15-20 minutes. The product, phenyl 2-bromo-5-chlorobenzoate, will often precipitate as a white solid.

  • Work-up & Isolation: Filter the reaction mixture through a Büchner funnel to collect the solid product.

  • Washing: Wash the solid in the funnel sequentially with cold water (to remove NaOH and NaCl) and then with a small amount of cold ethanol or hexane (to remove any unreacted starting materials).

  • Drying: Air-dry the solid on the filter paper, then transfer to a watch glass to dry completely. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification if necessary.[14]

Troubleshooting and Key Considerations

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is essential for optimizing results.

Troubleshooting_Workflow Figure 2: Troubleshooting Logic for Esterification Start Analyze Crude Reaction (TLC, LC-MS) Low_Yield Problem: Low or No Yield Start->Low_Yield Complex_Mixture Problem: Complex Mixture of Products Start->Complex_Mixture SM_Remains Observation: Starting Alcohol/Phenol Remains Low_Yield->SM_Remains  Primary Cause? Hydrolysis_Product Observation: 2-Bromo-5-chlorobenzoic Acid Present Low_Yield->Hydrolysis_Product  Primary Cause? Sol_Reactivity Solution: - Increase reaction time/temperature - Add DMAP catalyst - Check acyl chloride quality SM_Remains->Sol_Reactivity Sol_Moisture Solution: - Use anhydrous solvents/glassware - Run under inert atmosphere Hydrolysis_Product->Sol_Moisture Sol_Temp Solution: - Ensure slow, dropwise addition  of acyl chloride at 0 °C Complex_Mixture->Sol_Temp

Figure 2: Troubleshooting Logic for Esterification
Problem Potential Cause Recommended Solution
Low or No Yield Hydrolysis of this compound due to moisture.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly opened or distilled anhydrous solvents.[4]
Starting Alcohol Remains 1. Insufficient reaction time or temperature. 2. Deactivated acyl chloride. 3. Sterically hindered substrate.1. Increase reaction time or allow to stir overnight. 2. Use a fresh bottle of the acyl chloride. 3. Add a catalytic amount (0.05-0.1 eq) of DMAP to the reaction mixture.[3]
Formation of Side Products Reaction temperature was too high, leading to decomposition or side reactions.Maintain cooling at 0 °C during the dropwise addition of the acyl chloride to control the initial exotherm.
Difficult Purification Incomplete removal of basic (e.g., pyridine) or acidic (e.g., hydrolyzed acyl chloride) impurities during workup.Perform all recommended aqueous washes during the extraction procedure. An additional wash with dilute copper sulfate solution can help remove residual pyridine.

References

  • SATHEE. Chemistry Schotten Baumann Reaction.
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples.
  • Clark, J. (2015). preparation of esters. Chemguide.
  • Hu, Y., et al. (1992). Synthesis of Esters from Acyl Chlorides and Halide Under Solid-Liquid Phase Transfer Catalysis. Synthetic Communications.
  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • BYJU'S. (2019). Schotten Baumann Reaction.
  • Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters.
  • Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction.
  • Chemistry LibreTexts. (2021). 2.8: Acid Halides for Ester Synthesis.
  • ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?.
  • ECHEMI. (n.d.). How to purify the acid acyl chloride and ester?.
  • BenchChem. (n.d.). Side reactions of 2-Amino-5-bromobenzoyl chloride with protic solvents.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Fisher Scientific. (2012). SAFETY DATA SHEET.
  • Synquest Labs. (n.d.). 2-Bromo-5-chlorobenzotrifluoride Safety Data Sheet.
  • CymitQuimica. (n.d.). CAS 21900-52-7: 5-Bromo-2-chlorobenzoyl chloride.
  • BenchChem. (n.d.). Application Notes and Protocols for the Esterification of Chiral Alcohols with 4-Bromobenzoyl Chloride.

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing 4-Bromo-2-Chlorobenzoic Acid Isomer Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-bromo-2-chlorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial chemical transformation. In the synthesis of pharmaceuticals and other complex molecules, 4-bromo-2-chlorobenzoic acid serves as a vital intermediate.[1] However, its synthesis is often plagued by the formation of undesired isomers, which can complicate purification and reduce yields. This guide provides in-depth, experience-based solutions to common challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities formed during the bromination of 2-chlorobenzoic acid, and why do they form?

A1: When synthesizing 4-bromo-2-chlorobenzoic acid via electrophilic aromatic substitution on 2-chlorobenzoic acid, the main isomeric byproducts are typically 3-bromo-2-chlorobenzoic acid and 5-bromo-2-chlorobenzoic acid. The formation of these isomers is governed by the directing effects of the substituents on the benzene ring: the chloro (-Cl) group and the carboxylic acid (-COOH) group.

The -COOH group is an electron-withdrawing group and a meta-director.[2][3] Conversely, the -Cl group is also deactivating but is an ortho-, para-director due to the interplay of its inductive and resonance effects.[2][4] The lone pairs on the chlorine atom can be donated to the ring through resonance, directing incoming electrophiles to the ortho and para positions.

Therefore, the substitution pattern is a result of the competing directing effects of these two groups. The desired 4-bromo isomer results from substitution para to the chlorine atom. The formation of the 5-bromo isomer is directed by the carboxylic acid group (meta-position), while the 3-bromo isomer is a result of substitution ortho to the chlorine, which is often less favored due to steric hindrance.[5]

Q2: How do reaction conditions influence the regioselectivity of the bromination reaction?

A2: Reaction conditions play a pivotal role in controlling the regioselectivity of the bromination. Key parameters to consider are the choice of brominating agent, solvent, catalyst, and temperature. For instance, using a bulky brominating agent can enhance the formation of the para-isomer over the ortho-isomer due to steric hindrance.

A patent suggests that using N-bromosuccinimide (NBS) as the brominating agent in a solvent like concentrated sulfuric acid can lead to poor regioselectivity, resulting in a significant amount of the 3-bromo-2-chlorobenzoic acid byproduct.[5] Another approach describes the use of dibromo amino silica gel as a brominating agent in a halogenated hydrocarbon solvent, which is reported to improve selectivity.[5] The proposed mechanism for this improved selectivity involves the formation of hydrogen bonds between the haloaminosilicone and the carboxyl group, which orients the bromine transfer to the C5 position.[5]

Q3: What is the role of a Lewis acid catalyst in the bromination of 2-chlorobenzoic acid?

A3: In electrophilic aromatic halogenation, a Lewis acid catalyst, such as FeBr₃ or AlCl₃, is often employed to increase the electrophilicity of the halogen.[6] The Lewis acid polarizes the Br-Br bond in molecular bromine (Br₂), creating a more potent electrophile (Br⁺) that can more readily attack the electron-rich aromatic ring.[6] This is particularly important when the aromatic ring is deactivated by electron-withdrawing groups like the carboxylic acid and chlorine atom present in 2-chlorobenzoic acid. Without a catalyst, the reaction would be impractically slow.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the synthesis of 4-bromo-2-chlorobenzoic acid.

Issue 1: Low Yield of the Desired 4-Bromo-2-Chlorobenzoic Acid Isomer

If you are experiencing a low yield of the target isomer, consider the following troubleshooting steps.

Experimental Workflow: Optimizing Reaction Conditions

Caption: A workflow diagram for troubleshooting low yields of 4-bromo-2-chlorobenzoic acid.

Step-by-Step Protocol:

  • Analyze Isomer Distribution: The first step is to accurately quantify the ratio of your desired product to the undesired isomers. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy are essential for this analysis.

  • Evaluate the Brominating Agent: The choice of brominating agent can significantly impact regioselectivity.

    • N-Bromosuccinimide (NBS): While a common brominating agent, it may lead to poor selectivity in some solvent systems.[5]

    • Dibromo Amino Silica Gel: This reagent has been reported to offer higher selectivity for the 5-bromo position, which is not the desired isomer in this case but highlights the impact of the reagent.[5]

    • Bromine (Br₂): Often used in conjunction with a Lewis acid catalyst. The concentration and rate of addition should be carefully controlled.

  • Optimize the Catalyst and Solvent System:

    • Lewis Acids: Experiment with different Lewis acids (e.g., FeBr₃, AlCl₃, ZnCl₂) and vary their molar ratios.

    • Solvents: The polarity of the solvent can influence the reaction pathway. Consider solvents such as dichloromethane, 1,2-dichloroethane, or carbon tetrachloride.[7]

  • Control Reaction Temperature and Time:

    • Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically more stable product.

    • Monitor the reaction progress over time using TLC or HPLC to determine the optimal reaction time that maximizes the formation of the desired product while minimizing side reactions.

Issue 2: Difficulty in Separating the 4-Bromo Isomer from Other Isomers

The similar physical properties of the brominated isomers can make their separation challenging.

Data on Isomer Properties
IsomerCAS NumberMolecular WeightMelting Point (°C)
4-Bromo-2-chlorobenzoic acid 59748-90-2235.46154-156
5-Bromo-2-chlorobenzoic acid 21739-92-4235.46154-156
3-Bromo-2-chlorobenzoic acid 5471-77-2235.46160-162

Note: The melting points can be very similar, making separation by simple recrystallization difficult.[8][9]

Purification Workflow

Caption: A decision tree for the purification of 4-bromo-2-chlorobenzoic acid from its isomers.

Step-by-Step Protocol:

  • Fractional Recrystallization: While challenging due to similar solubilities and melting points, fractional recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) can be attempted. Multiple recrystallization steps may be necessary.

  • Derivatization Followed by Separation: A more effective strategy involves converting the mixture of carboxylic acids into their corresponding esters (e.g., methyl esters).[10] These ester derivatives often have different physical properties, making them easier to separate by column chromatography or fractional distillation.

    • Esterification: A common method is to react the crude acid mixture with methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄ or dry HCl gas).[10]

    • Chromatographic Separation: The resulting mixture of methyl esters can then be separated using silica gel column chromatography with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

    • Hydrolysis: Once the desired methyl 4-bromo-2-chlorobenzoate is isolated, it can be hydrolyzed back to the carboxylic acid using standard basic (e.g., NaOH or KOH) or acidic conditions.

Mechanistic Insights: Understanding Directing Effects

A deeper understanding of the underlying reaction mechanism is crucial for rational optimization.

Electrophilic Aromatic Substitution: A Delicate Balance

The regiochemical outcome of the bromination of 2-chlorobenzoic acid is a classic example of competing directing effects in electrophilic aromatic substitution.

Directing_Effects cluster_Reactant 2-Chlorobenzoic Acid cluster_Directors Substituent Effects cluster_Products Potential Products Reactant 2-Chlorobenzoic Acid COOH -COOH (Meta-Director, Deactivating) Reactant->COOH governs meta substitution Cl -Cl (Ortho, Para-Director, Deactivating) Reactant->Cl governs ortho/para substitution P5 5-Bromo (Meta to COOH) COOH->P5 competing product P4 4-Bromo (Para to Cl) Cl->P4 favored P3 3-Bromo (Ortho to Cl) Cl->P3 sterically hindered

Caption: The competing directing effects of the chloro and carboxylic acid groups on the bromination of 2-chlorobenzoic acid.

The chlorine atom, despite being deactivating due to its inductive effect, possesses lone pairs of electrons that can be donated into the aromatic ring via resonance.[4] This resonance effect increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. The carboxylic acid group, on the other hand, is strongly electron-withdrawing and deactivates the entire ring, particularly the ortho and para positions, thereby directing incoming electrophiles to the meta position.[3] The final product distribution is a reflection of the relative strengths of these competing effects and the steric environment around each potential reaction site.

By carefully selecting reagents and reaction conditions, it is possible to favor one pathway over the others, thus maximizing the yield of the desired 4-bromo-2-chlorobenzoic acid.

References

  • Wolk, J. L., & Frimer, A. Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). ResearchGate. [Link]

  • Google Patents. CN112979448A - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
  • Hubei Yuecheng Dehong Biotechnology Co., Ltd. The Isomers of Bromobenzoic Acid: A Comprehensive Guide to 2-Bromo, 3-Bromo, and 4-Bromobenzoic Acid. [Link]

  • Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. [Link]

  • Halogenation of Benzene. [Link]

  • Chemistry Steps. Ortho, Para, Meta. [Link]

  • Stack Exchange. Why are halogens ortho para directing even though deactivating?. [Link]

  • PubChem. 5-Bromo-2-chlorobenzoic acid. [Link]

  • Digital Commons @ Otterbein. Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. [Link]

  • PMC. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. [Link]

  • Chemistry Steps. Halogenation of Benzene. [Link]

  • Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. [Link]

  • Google Patents.
  • Brainly.in. How many positional isomers are possible for chloro bromobenzoic acid?. [Link]

  • lookchem. Cas 21739-92-4,5-Bromo-2-chlorobenzoic acid. [Link]

  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • YouTube. Regioselectivity in Electrophilic Aromatic Substitutions. [Link]

  • Master Organic Chemistry. Understanding Ortho, Para, and Meta Directors. [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link]

  • Atlas: School AI Assistant. Aromaticity and Electrophilic Substitution Reactions. [Link]

  • Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Cheméo. Chemical Properties of 4-Bromo-2-chlorobenzoic acid (CAS 59748-90-2). [Link]

  • StudySmarter. Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. [Link]

  • Scribd. CN113321577 Preparation Method of 5-Bromo-2-Chlorobenzoic Acid | PDF. [Link]##

Welcome to the technical support center for the synthesis of 4-bromo-2-chlorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial chemical transformation. In the synthesis of pharmaceuticals and other complex molecules, 4-bromo-2-chlorobenzoic acid serves as a vital intermediate.[1] However, its synthesis is often plagued by the formation of undesired isomers, which can complicate purification and reduce yields. This guide provides in-depth, experience-based solutions to common challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities formed during the bromination of 2-chlorobenzoic acid, and why do they form?

A1: When synthesizing 4-bromo-2-chlorobenzoic acid via electrophilic aromatic substitution on 2-chlorobenzoic acid, the main isomeric byproducts are typically 3-bromo-2-chlorobenzoic acid and 5-bromo-2-chlorobenzoic acid. The formation of these isomers is governed by the directing effects of the substituents on the benzene ring: the chloro (-Cl) group and the carboxylic acid (-COOH) group.

The -COOH group is an electron-withdrawing group and a meta-director.[2][3] Conversely, the -Cl group is also deactivating but is an ortho-, para-director due to the interplay of its inductive and resonance effects.[2][4] The lone pairs on the chlorine atom can be donated to the ring through resonance, directing incoming electrophiles to the ortho and para positions.

Therefore, the substitution pattern is a result of the competing directing effects of these two groups. The desired 4-bromo isomer results from substitution para to the chlorine atom. The formation of the 5-bromo isomer is directed by the carboxylic acid group (meta-position), while the 3-bromo isomer is a result of substitution ortho to the chlorine, which is often less favored due to steric hindrance.[5]

Q2: How do reaction conditions influence the regioselectivity of the bromination reaction?

A2: Reaction conditions play a pivotal role in controlling the regioselectivity of the bromination. Key parameters to consider are the choice of brominating agent, solvent, catalyst, and temperature. For instance, using a bulky brominating agent can enhance the formation of the para-isomer over the ortho-isomer due to steric hindrance.

A patent suggests that using N-bromosuccinimide (NBS) as the brominating agent in a solvent like concentrated sulfuric acid can lead to poor regioselectivity, resulting in a significant amount of the 3-bromo-2-chlorobenzoic acid byproduct.[5] Another approach describes the use of dibromo amino silica gel as a brominating agent in a halogenated hydrocarbon solvent, which is reported to improve selectivity.[5] The proposed mechanism for this improved selectivity involves the formation of hydrogen bonds between the haloaminosilicone and the carboxyl group, which orients the bromine transfer to the C5 position.[5]

Q3: What is the role of a Lewis acid catalyst in the bromination of 2-chlorobenzoic acid?

A3: In electrophilic aromatic halogenation, a Lewis acid catalyst, such as FeBr₃ or AlCl₃, is often employed to increase the electrophilicity of the halogen.[6] The Lewis acid polarizes the Br-Br bond in molecular bromine (Br₂), creating a more potent electrophile (Br⁺) that can more readily attack the electron-rich aromatic ring.[6] This is particularly important when the aromatic ring is deactivated by electron-withdrawing groups like the carboxylic acid and chlorine atom present in 2-chlorobenzoic acid. Without a catalyst, the reaction would be impractically slow.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the synthesis of 4-bromo-2-chlorobenzoic acid.

Issue 1: Low Yield of the Desired 4-Bromo-2-Chlorobenzoic Acid Isomer

If you are experiencing a low yield of the target isomer, consider the following troubleshooting steps.

Experimental Workflow: Optimizing Reaction Conditions

Caption: A workflow diagram for troubleshooting low yields of 4-bromo-2-chlorobenzoic acid.

Step-by-Step Protocol:

  • Analyze Isomer Distribution: The first step is to accurately quantify the ratio of your desired product to the undesired isomers. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy are essential for this analysis.

  • Evaluate the Brominating Agent: The choice of brominating agent can significantly impact regioselectivity.

    • N-Bromosuccinimide (NBS): While a common brominating agent, it may lead to poor selectivity in some solvent systems.[5]

    • Dibromo Amino Silica Gel: This reagent has been reported to offer higher selectivity for the 5-bromo position, which is not the desired isomer in this case but highlights the impact of the reagent.[5]

    • Bromine (Br₂): Often used in conjunction with a Lewis acid catalyst. The concentration and rate of addition should be carefully controlled.

  • Optimize the Catalyst and Solvent System:

    • Lewis Acids: Experiment with different Lewis acids (e.g., FeBr₃, AlCl₃, ZnCl₂) and vary their molar ratios.

    • Solvents: The polarity of the solvent can influence the reaction pathway. Consider solvents such as dichloromethane, 1,2-dichloroethane, or carbon tetrachloride.[7]

  • Control Reaction Temperature and Time:

    • Lowering the reaction temperature can sometimes increase selectivity by favoring the thermodynamically more stable product.

    • Monitor the reaction progress over time using TLC or HPLC to determine the optimal reaction time that maximizes the formation of the desired product while minimizing side reactions.

Issue 2: Difficulty in Separating the 4-Bromo Isomer from Other Isomers

The similar physical properties of the brominated isomers can make their separation challenging.

Data on Isomer Properties
IsomerCAS NumberMolecular WeightMelting Point (°C)
4-Bromo-2-chlorobenzoic acid 59748-90-2235.46154-156
5-Bromo-2-chlorobenzoic acid 21739-92-4235.46154-156
3-Bromo-2-chlorobenzoic acid 5471-77-2235.46160-162

Note: The melting points can be very similar, making separation by simple recrystallization difficult.[8][9]

Purification Workflow

Caption: A decision tree for the purification of 4-bromo-2-chlorobenzoic acid from its isomers.

Step-by-Step Protocol:

  • Fractional Recrystallization: While challenging due to similar solubilities and melting points, fractional recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) can be attempted. Multiple recrystallization steps may be necessary.

  • Derivatization Followed by Separation: A more effective strategy involves converting the mixture of carboxylic acids into their corresponding esters (e.g., methyl esters).[10] These ester derivatives often have different physical properties, making them easier to separate by column chromatography or fractional distillation.

    • Esterification: A common method is to react the crude acid mixture with methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄ or dry HCl gas).[10]

    • Chromatographic Separation: The resulting mixture of methyl esters can then be separated using silica gel column chromatography with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

    • Hydrolysis: Once the desired methyl 4-bromo-2-chlorobenzoate is isolated, it can be hydrolyzed back to the carboxylic acid using standard basic (e.g., NaOH or KOH) or acidic conditions.

Mechanistic Insights: Understanding Directing Effects

A deeper understanding of the underlying reaction mechanism is crucial for rational optimization.

Electrophilic Aromatic Substitution: A Delicate Balance

The regiochemical outcome of the bromination of 2-chlorobenzoic acid is a classic example of competing directing effects in electrophilic aromatic substitution.

Directing_Effects cluster_Reactant 2-Chlorobenzoic Acid cluster_Directors Substituent Effects cluster_Products Potential Products Reactant 2-Chlorobenzoic Acid COOH -COOH (Meta-Director, Deactivating) Reactant->COOH governs meta substitution Cl -Cl (Ortho, Para-Director, Deactivating) Reactant->Cl governs ortho/para substitution P5 5-Bromo (Meta to COOH) COOH->P5 competing product P4 4-Bromo (Para to Cl) Cl->P4 favored P3 3-Bromo (Ortho to Cl) Cl->P3 sterically hindered

Caption: The competing directing effects of the chloro and carboxylic acid groups on the bromination of 2-chlorobenzoic acid.

The chlorine atom, despite being deactivating due to its inductive effect, possesses lone pairs of electrons that can be donated into the aromatic ring via resonance.[4] This resonance effect increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. The carboxylic acid group, on the other hand, is strongly electron-withdrawing and deactivates the entire ring, particularly the ortho and para positions, thereby directing incoming electrophiles to the meta position.[3] The final product distribution is a reflection of the relative strengths of these competing effects and the steric environment around each potential reaction site.

By carefully selecting reagents and reaction conditions, it is possible to favor one pathway over the others, thus maximizing the yield of the desired 4-bromo-2-chlorobenzoic acid.

References

  • Wolk, J. L., & Frimer, A. Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). ResearchGate. [Link]

  • Google Patents. CN112979448A - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.

  • Hubei Yuecheng Dehong Biotechnology Co., Ltd. The Isomers of Bromobenzoic Acid: A Comprehensive Guide to 2-Bromo, 3-Bromo, and 4-Bromobenzoic Acid. [Link]

  • Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. [Link]

  • Halogenation of Benzene. [Link]

  • Chemistry Steps. Ortho, Para, Meta. [Link]

  • Stack Exchange. Why are halogens ortho para directing even though deactivating?. [Link]

  • PubChem. 5-Bromo-2-chlorobenzoic acid. [Link]

  • Digital Commons @ Otterbein. Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. [Link]

  • PMC. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. [Link]

  • Chemistry Steps. Halogenation of Benzene. [Link]

  • Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. [Link]

  • Google Patents. CA2110085A1 - Process for the preparation of halogenated benzoic acids.

  • Brainly.in. How many positional isomers are possible for chloro bromobenzoic acid?. [Link]

  • lookchem. Cas 21739-92-4,5-Bromo-2-chlorobenzoic acid. [Link]

  • Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • YouTube. Regioselectivity in Electrophilic Aromatic Substitutions. [Link]

  • Master Organic Chemistry. Understanding Ortho, Para, and Meta Directors. [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link]

  • Atlas: School AI Assistant. Aromaticity and Electrophilic Substitution Reactions. [Link]

  • Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Cheméo. Chemical Properties of 4-Bromo-2-chlorobenzoic acid (CAS 59748-90-2). [Link]

  • StudySmarter. Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. [Link]

  • Scribd. CN113321577 Preparation Method of 5-Bromo-2-Chlorobenzoic Acid | PDF. [Link]

Sources

Troubleshooting low yield in Friedel-Crafts acylation of phenetole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier-3 Technical Support resource for the Friedel-Crafts Acylation of Phenetole . It is designed to move beyond basic textbook definitions and address the specific kinetic and thermodynamic failure points encountered in professional laboratory settings.

Ticket Topic: Troubleshooting Low Yield in Friedel-Crafts Acylation of Phenetole Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The "Phenetole Paradox"

Researchers often approach the acylation of phenetole (ethoxybenzene) assuming it will behave like a standard activated aromatic substrate. Theoretically, the ethoxy group (


) is a strong activator and ortho/para director.

The Problem: Despite this activation, yields often stall at 40–50%. The Root Cause: This is rarely a reactivity issue. It is almost always a stoichiometry failure (product inhibition) or a stability failure (ether cleavage).

This guide isolates the three critical failure modes and provides self-validating protocols to resolve them.

Module 1: The Stoichiometry Trap (Product Inhibition)

User Complaint: "I am using a catalytic amount (10-20 mol%) of


, but the reaction stops after a small conversion."

Technical Diagnosis: Friedel-Crafts alkylation is catalytic; Friedel-Crafts acylation is not . The product of your reaction is a ketone (4-ethoxyacetophenone). Ketones are Lewis bases. The oxygen of the product ketone forms a stable 1:1 complex with the Lewis Acid (


), effectively removing the catalyst from the cycle.

The Mechanism of Failure: Once the product forms, it sequesters the


. If you start with 1.0 equivalent of 

, the reaction will stall before completion because the catalyst is consumed by the product.

Corrective Action: You must treat


 as a reagent, not a catalyst.
  • Requirement: Use >1.0 equivalents of Lewis Acid relative to the limiting reagent (acyl chloride).

  • Recommended Ratio: 1.2 to 1.5 equivalents of

    
    .
    

Visualization: The Product Inhibition Pathway The following diagram illustrates why the catalyst is "poisoned" by the product.

ProductInhibition cluster_0 Yield Killer AlCl3 AlCl3 (Catalyst) Acylium Acylium Ion (Active Electrophile) AlCl3->Acylium Activates Complex Product-AlCl3 Complex (DEAD END) AlCl3->Complex Sequestration AcylCl Acyl Chloride AcylCl->Acylium Product 4-Ethoxyacetophenone (Free Ketone) Acylium->Product + Phenetole Phenetole Phenetole (Substrate) Phenetole->Product Product->Complex Complexes with remaining AlCl3

Caption: Figure 1. Mechanism of catalyst deactivation. The product ketone acts as a Lewis base, sequestering AlCl3 and preventing further turnover.

Module 2: The Dealkylation Hazard (Ether Cleavage)

User Complaint: "I see a significant amount of phenol or dark tars in my crude mixture."

Technical Diagnosis: Phenetole is an alkyl aryl ether. Aluminum chloride is a harsh Lewis acid that, under elevated temperatures, facilitates ether cleavage (dealkylation). The ethyl group is cleaved, converting your substrate into an aluminum phenoxide intermediate. This not only destroys your starting material but also generates phenols which can undergo complex side reactions (esterification/Fries rearrangement).

Diagnostic Check:

  • Did you heat the reaction above 40°C?

  • Did you add

    
     too quickly (causing an exotherm)?
    

Corrective Action:

  • Temperature Control: Perform the addition at 0°C to 5°C . Do not reflux unless absolutely necessary to drive the reaction to completion, and strictly monitor by TLC.

  • Quenching: The reaction must be quenched immediately upon completion to prevent post-reaction cleavage.

Module 3: Regioselectivity & Solvent Selection

User Complaint: "I am getting a mixture of ortho and para isomers, or the reaction is too slow."

Technical Diagnosis: The ethoxy group is an ortho, para-director. The para isomer is generally preferred due to steric hindrance at the ortho position. However, solvent polarity influences the transition state and the solubility of the intermediate complex.

Data Comparison: Solvent Effects

SolventPolarityEffect on SelectivityRisk Profile
Dichloromethane (DCM) ModerateHigh para selectivity. The product-AlCl3 complex often precipitates, preventing equilibration.[1][2]Low risk. Standard choice.
Nitrobenzene HighSolubilizes the complex. Can allow thermodynamic equilibration (increasing meta or ortho slightly).High Toxicity. Hard to remove (bp 210°C).
Carbon Disulfide (

)
LowFavors kinetic control.[2]Flammable/Toxic.

Recommendation: Stick to DCM (Dichloromethane) . It offers the best balance of solubility, selectivity, and ease of workup.

Module 4: Advanced Protocol (Heterogeneous Catalysis)

The "Green" Solution: To avoid the stoichiometric waste of


 and the risk of ether cleavage, modern protocols utilize Zeolites (H-Beta) . This is the preferred method for high-value pharmaceutical intermediates.

Why it works:

  • Shape Selectivity: The pore structure of Zeolite H-Beta restricts the formation of the bulky ortho isomer, driving para selectivity >95%.

  • No Complexation: The surface acid sites do not form irreversible complexes with the ketone product.

  • Reusable: The catalyst can be filtered and calcined for reuse.

Standard Operating Procedures (SOPs)
Protocol A: Traditional

Method (Optimized for Yield)

Use this for small-scale, rapid synthesis where Zeolites are unavailable.

  • Setup: Flame-dry a 250mL round-bottom flask. Flush with

    
    .
    
  • Catalyst Slurry: Add 1.2 equiv of anhydrous ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     to dry DCM (0.5 M concentration relative to substrate). Cool to 0°C .[2][3]
    
  • Acylating Agent: Add 1.1 equiv of Acetyl Chloride dropwise.[3][4] Stir for 15 min to form the acylium ion (solution may turn yellow/orange).

  • Substrate Addition: Dissolve Phenetole (1.0 equiv ) in a small volume of DCM. Add dropwise to the mixture at 0°C. Do not allow temp to rise above 5°C.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (20-25°C) for 2 hours. Do not heat.

  • Quench (Critical): Pour the mixture slowly onto a slurry of Crushed Ice + conc. HCl . The HCl is required to break the Aluminum-Product complex.[2]

  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
Protocol B: Zeolite H-Beta Method (High Selectivity)

Use this for high-purity requirements and to avoid ether cleavage.

  • Catalyst Prep: Calcine Zeolite H-Beta (

    
     ratio ~25) at 500°C for 4 hours prior to use.
    
  • Reaction: In a sealed tube, combine Phenetole (10 mmol), Acetic Anhydride (12 mmol), and Zeolite H-Beta (0.5 g).

  • Conditions: Heat to 90-100°C (solvent-free or in minimal nitrobenzene).

  • Workup: Cool, filter off the catalyst (save for regeneration). Evaporate volatiles.[3]

Troubleshooting Flowchart

Use this logic tree to diagnose your specific yield issue.

Troubleshooting Start Start: Low Yield (<50%) CheckCat Is AlCl3 < 1.0 equiv? Start->CheckCat CheckTemp Was reaction heated >40°C? CheckCat->CheckTemp No (>1.2 eq used) Sol1 Stoichiometry Error Use 1.2 - 1.5 equiv AlCl3 CheckCat->Sol1 Yes CheckMoisture Was AlCl3 fresh/anhydrous? CheckTemp->CheckMoisture No Sol2 Ether Cleavage Keep Temp < 25°C CheckTemp->Sol2 Yes Sol3 Catalyst Deactivation Use fresh bottle or sublime AlCl3 CheckMoisture->Sol3 No (Clumpy) Sol4 Check Workup Ensure acidic quench (HCl) breaks complex CheckMoisture->Sol4 Yes (Powder)

Caption: Figure 2. Diagnostic logic tree for isolating the cause of low yield in phenetole acylation.

References
  • BenchChem. Troubleshooting Common Issues in Friedel-Crafts Reactions. (2025).[2][4][5][6] Retrieved from

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Alkylation. (2018).[7] Retrieved from

  • Organic Chemistry Portal. Friedel-Crafts Acylation: Mechanism and Recent Literature. Retrieved from

  • Sartori, G., & Maggi, R.Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for AlCl3 stoichiometry and quenching protocols).

Sources

Identification of N-acetyl impurity in Dapagliflozin synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Dapagliflozin Synthesis

Dapagliflozin is a potent and selective SGLT2 inhibitor widely used in the management of type 2 diabetes.[1][2] The synthetic process for any Active Pharmaceutical Ingredient (API) like Dapagliflozin is a multi-step journey where the potential for byproduct formation is ever-present.[3][4] Controlling these impurities is not merely a matter of process optimization; it is a fundamental requirement for ensuring the safety and efficacy of the final drug product, as mandated by global regulatory bodies.[1][5]

This technical guide serves as a resource for researchers and drug development professionals encountering unexpected byproducts during Dapagliflozin synthesis. We will address the identification of a hypothetical N-acetyl impurity as a case study to illustrate the principles of impurity hunting. It is crucial to note that an N-acetyl impurity is not a commonly reported process-related impurity for Dapagliflozin, primarily because the molecule lacks a primary or secondary amine group susceptible to acetylation. However, the methodology for its identification provides a universal workflow for characterizing any unknown peak that may appear in your analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when dealing with potential impurities in their Dapagliflozin batches.

Q1: What are the common types of impurities found in Dapagliflozin?

A1: Impurities in Dapagliflozin are generally classified into three categories based on their origin, as outlined by the International Council for Harmonisation (ICH) guidelines[5][6][7]:

  • Process-Related Impurities: These are the most common and arise directly from the manufacturing process. They can include unreacted starting materials, residual intermediates, byproducts from side reactions, and isomers.[1][3][8] For example, isomers or degradation products of key starting materials like 5-bromo-2-chloro-4'-ethoxydiphenylmethane can be carried through the synthesis.[8]

  • Degradation Products: These form due to the decomposition of Dapagliflozin under specific conditions like exposure to acid, base, light, heat, or oxidation.[1][9][10] Forced degradation studies are performed to intentionally produce and identify these impurities.[8]

  • Residual Solvents and Reagents: Solvents used during synthesis or purification that are not completely removed are also considered impurities and must be controlled according to ICH Q3C guidelines.[1][5][7]

Q2: An N-acetyl impurity has been suggested in our process. Is this a known byproduct of Dapagliflozin synthesis?

A2: Based on extensive literature, an N-acetyl impurity is not a recognized or commonly reported process-related impurity for Dapagliflozin. The chemical structure of Dapagliflozin lacks a suitable nitrogen-containing functional group (like a primary or secondary amine) that would readily undergo N-acetylation. The potential for O-acetylation on the glucose moiety's hydroxyl groups exists, but this typically occurs during deliberate protection steps with reagents like acetic anhydride and is subsequently reversed. If an N-acetylated compound is suspected, it is more likely to originate from an impurity in a starting material or a reagent rather than from the Dapagliflozin molecule itself.

Q3: What are the regulatory thresholds I need to be aware of for reporting and identifying these impurities?

A3: The ICH Q3A(R2) guideline provides a clear framework for the reporting, identification, and qualification of impurities in new drug substances.[6][11] The thresholds are based on the Maximum Daily Dose (MDD) of the drug. For a drug with an MDD of up to 2 g/day , the key thresholds are:

  • Reporting Threshold: ≥ 0.05%. Any impurity at or above this level must be reported in a regulatory submission.

  • Identification Threshold: ≥ 0.10% or 1.0 mg per day total intake (whichever is lower). An impurity exceeding this level requires structural identification.

  • Qualification Threshold: ≥ 0.15% or 1.0 mg per day total intake (whichever is lower). Toxicological data is required to justify the safety of an impurity above this level.[5][7][11]

Q4: Which analytical techniques are essential for identifying an unknown impurity?

A4: A multi-technique approach is standard practice for definitive impurity identification:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating, detecting, and quantifying impurities. A stability-indicating HPLC method is crucial to resolve the API from all potential byproducts.[1][8][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for initial identification. It provides the molecular weight of the impurity, which is the first and most critical piece of structural information.[8][9][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: After isolation, NMR (¹H, ¹³C, and 2D-NMR) provides the definitive structural elucidation of the impurity, confirming connectivity and stereochemistry.[8][9][14]

Part 2: Troubleshooting Guide: Investigating an Unknown Peak

This guide uses the hypothetical N-acetyl impurity as a case study to walk through the logical process of identifying an unknown chromatographic peak.

Scenario: Your routine HPLC analysis of a crude Dapagliflozin batch shows a new, well-resolved peak at a relative retention time (RRT) of 1.2 relative to the main Dapagliflozin peak.

Question 1: How do I confirm this is a genuine process impurity and not a system artifact?

Answer: Before launching a full investigation, it's crucial to rule out chromatographic or system issues. This ensures you are chasing a real molecule and not a "ghost peak."

  • Causality & Logic: Artifacts can arise from carryover, contaminated mobile phase, or sample degradation in the autosampler. A systematic check validates the integrity of your initial observation.

  • Troubleshooting Protocol:

    • Inject a Blank: Run a solvent blank (e.g., your sample diluent) immediately after the sample injection. If the peak reappears, it indicates carryover from the injector.[8]

    • Re-prepare and Re-inject: Prepare a fresh sample from the same batch and inject it. If the peak is absent or has a significantly different area, the original sample may have degraded in the autosampler or during preparation.

    • Check Mobile Phase and Diluent: Prepare a fresh mobile phase and diluent. Contamination in these solvents can introduce extraneous peaks.[15]

    • System Suitability Review: Confirm that all system suitability parameters (e.g., retention time, peak asymmetry, resolution) for the main Dapagliflozin peak are within the established limits. A system-wide issue can affect all peaks.[15]

Once you have confirmed the peak is real, reproducible, and originates from the sample, you can proceed with characterization.

Question 2: How can I use LC-MS to get an initial identification of this unknown peak?

Answer: LC-MS is the fastest way to determine the molecular weight of the unknown impurity. For our hypothetical N-acetyl impurity, we would be looking for a specific mass addition to a known molecule.

  • Causality & Logic: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). By coupling this to an LC system, we can get the mass of the compound eluting at the specific retention time of our impurity peak. An acetylation reaction (addition of a -COCH₃ group) results in a predictable mass increase of 42.0106 Da (for C₂H₂O).

  • Experimental Protocol: LC-MS Analysis

    • System Setup: Use an LC-MS system, preferably with a high-resolution mass spectrometer (like a Q-TOF or Orbitrap) for accurate mass measurement.

    • Chromatography: Employ the same HPLC method used for initial detection to ensure the impurity elutes at the expected retention time.

    • Ionization: Use Electrospray Ionization (ESI) in both positive and negative modes, as different compounds ionize with varying efficiencies in each mode.[13]

    • Data Acquisition: Acquire full scan data to detect all ions.

    • Analysis:

      • Extract the mass spectrum for the chromatographic peak corresponding to the impurity.

      • Look for the molecular ion peak. In positive mode, this will likely be [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺.

      • Hypothetical Case: If the impurity were an acetylated Dapagliflozin, you would expect to find a molecular ion corresponding to the mass of Dapagliflozin (408.87 g/mol ) + 42.01 g/mol = ~450.88 g/mol . A high-resolution instrument would allow you to confirm the elemental formula.

Question 3: My LC-MS data suggests a mass increase of ~42 Da. How do I definitively confirm the structure and prove it is an N-acetyl impurity?

Answer: Mass spectrometry suggests what the modification is, but only NMR can confirm where it is on the molecule. This requires isolating a pure sample of the impurity.

  • Causality & Logic: Preparative HPLC uses the same separation principles as analytical HPLC but on a larger scale, allowing for the collection of milligram quantities of the impurity. Once isolated, NMR spectroscopy provides unambiguous structural information by analyzing the magnetic properties of atomic nuclei (¹H, ¹³C), revealing the chemical environment and connectivity of every atom in the molecule.[9][14]

  • Experimental Protocol: Isolation and NMR Characterization

    • Isolation:

      • Develop a preparative HPLC method by scaling up your analytical method. This may involve using a larger particle size column and optimizing the loading amount to prevent peak overload.

      • Inject the crude material and collect the fraction corresponding to the impurity peak.

      • Evaporate the solvent to obtain the isolated impurity as a solid or oil.[9][10]

    • NMR Analysis:

      • Dissolve the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

      • Acquire ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY, HSQC) spectra.

      • Structural Interpretation (Hypothetical Case): If an N-acetyl group were present, you would expect to see:

        • In ¹H NMR: A new, sharp singlet integrating to 3 protons around δ 1.9-2.1 ppm, characteristic of a methyl group on an acetyl moiety.

        • In ¹³C NMR: Two new signals: one around δ 20-25 ppm (the methyl carbon) and another around δ 168-172 ppm (the carbonyl carbon).

        • 2D-NMR experiments would confirm the connectivity of these new signals to the rest of the molecule.

Part 3: Data & Protocols

Table 1: Comparative Analytical Data for Dapagliflozin and Hypothetical Impurity
ParameterDapagliflozinHypothetical N-acetyl ImpurityRationale for Difference
Molecular Formula C₂₁H₂₅ClO₆C₂₃H₂₇ClNO₇Addition of C₂H₂NO
Exact Mass 408.1340450.1449Mass of Dapagliflozin + 42.0106
Expected [M+H]⁺ 409.1413451.1522Protonated molecular ion
Key ¹H NMR Signal N/ASinglet, ~2.0 ppm (3H)Characteristic acetyl methyl protons
Key ¹³C NMR Signal N/A~22 ppm (CH₃), ~170 ppm (C=O)Acetyl methyl and carbonyl carbons
Protocol 1: General Stability-Indicating HPLC Method

This protocol is a representative starting point and may require optimization.[8][9][16]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 30% B

    • 10-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-32 min: 70% to 30% B

    • 32-40 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C[8][16]

  • Detection Wavelength: 224 nm[9][16]

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile:Water (50:50)

Part 4: Visual Workflows

Diagram 1: Troubleshooting HPLC Chromatogram Anomalies

HPLC_Troubleshooting start Unidentified Peak Observed is_reproducible Is the peak reproducible upon re-injection? start->is_reproducible is_in_blank Does the peak appear in a solvent blank? is_reproducible->is_in_blank Yes check_contamination Check for Mobile Phase or Diluent Contamination is_reproducible->check_contamination No real_impurity Proceed with Characterization (LC-MS) is_in_blank->real_impurity No check_carryover Troubleshoot Injector Carryover (e.g., improve needle wash) is_in_blank->check_carryover Yes

Caption: Decision tree for initial HPLC peak validation.

Diagram 2: Workflow for Unknown Impurity Identification

Impurity_ID_Workflow cluster_detection Detection & Initial Assessment cluster_identification Structural Identification cluster_conclusion Conclusion & Reporting detect 1. Detect unknown peak via HPLC confirm 2. Confirm peak is not an artifact detect->confirm quantify 3. Quantify peak area % (Compare to ICH thresholds) confirm->quantify lcms 4. LC-MS Analysis (Determine Molecular Weight) quantify->lcms isolate 5. Isolate Impurity (Preparative HPLC) lcms->isolate nmr 6. NMR Spectroscopy (¹H, ¹³C, 2D-NMR) isolate->nmr elucidate 7. Propose Structure nmr->elucidate report 8. Document and Report Findings elucidate->report

Sources

Optimization of oxalyl chloride equivalents for acid chloride conversion

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Technical Guide & Troubleshooting Subject: Optimization of oxalyl chloride equivalents for acid chloride conversion Assigned Specialist: Senior Application Scientist

Executive Summary

Oxalyl chloride is the "surgeon's scalpel" of chlorinating agents—milder than thionyl chloride (


) and more selective than phosphorus pentachloride (

). However, its efficacy relies heavily on the Vilsmeier-Haack catalytic cycle.

This guide moves beyond basic textbook procedures to address the specific stoichiometry and process controls required for high-yield, high-purity acid chloride synthesis.

The "Golden Ratio": Stoichiometry & Equivalents

User Query: How many equivalents of oxalyl chloride are actually necessary? I see protocols ranging from 1.1 to 5.0.

Technical Response: While the theoretical stoichiometry is 1:1, the optimal practical window is 1.1 to 1.2 equivalents . Using large excesses (2.0+) is generally wasteful and complicates the workup unless the substrate is exceptionally sterically hindered.

Stoichiometric Impact Table
Equivalents

OutcomeRisk/Benefit Analysis
< 1.0 Incomplete High Risk: Leads to symmetric anhydride formation (

) which is difficult to separate from the acid chloride.
1.1 – 1.2 Optimal High Benefit: Sufficient to drive equilibrium; excess is easily removed via rotary evaporation (bp 63°C).
2.0 – 5.0 Excessive Moderate Risk: increased formation of colored impurities; higher volume of toxic gas (

) generation; waste of reagent.
The Engine: DMF Catalysis Mechanism

User Query: Why do I need DMF? Can I just heat it?

Technical Response: Do not rely on thermal activation alone. DMF (N,N-Dimethylformamide) acts as a nucleophilic catalyst . It reacts with oxalyl chloride to form the active Vilsmeier Chloroiminium reagent .[1] This intermediate is far more electrophilic than oxalyl chloride itself, allowing the reaction to proceed rapidly at room temperature (or


), preserving sensitive functional groups.
Mechanistic Visualization

The following diagram illustrates the catalytic cycle. Note how DMF is regenerated, meaning only 1–5 mol% is required.

VilsmeierCycle DMF DMF (Catalyst) Vilsmeier Vilsmeier Reagent (Active Chloroiminium) DMF->Vilsmeier + (COCl)2 Oxalyl Oxalyl Chloride (COCl)2 Oxalyl->Vilsmeier Intermediate Activated Intermediate Vilsmeier->Intermediate + R-COOH Gases Gases Released (CO, CO2, HCl) Vilsmeier->Gases Acid Carboxylic Acid (R-COOH) Acid->Intermediate Intermediate->DMF Regenerated Product Acid Chloride (R-COCl) Intermediate->Product Cl- attack Intermediate->Gases

Figure 1: The DMF-catalyzed conversion cycle.[1][2][3][4] Note the regeneration of DMF and the expulsion of gases.

Troubleshooting Guide (FAQ)
Issue 1: "The reaction isn't bubbling."
  • Diagnosis: The Vilsmeier reagent has not formed.

  • Root Cause:

    • No DMF: Did you forget the catalyst?

    • Wet Reagents: Oxalyl chloride hydrolyzes rapidly. If your bottle is old, it may be mostly oxalic acid/HCl.

  • Solution: Add 1-2 drops of fresh anhydrous DMF. If bubbling does not commence immediately, check the quality of your oxalyl chloride.

Issue 2: "How do I monitor the reaction? TLC smears."
  • Diagnosis: Acid chlorides are unstable on silica gel (hydrolysis back to acid).

  • Protocol: The Methanol Quench.

    • Take a 50 µL aliquot of the reaction mixture.

    • Quench it into a vial containing 0.5 mL dry Methanol (and optionally triethylamine).

    • Wait 5 minutes.

    • Run TLC/LCMS.[3]

    • Result: You are looking for the Methyl Ester (

      
      ).
      
    • If you see Acid:[4][5][6] Reaction is incomplete.

    • If you see Ester: Reaction is complete.

Issue 3: "My product turned yellow/orange."
  • Diagnosis: Vilsmeier salt accumulation or conjugated impurities.

  • Root Cause: Excess DMF or high concentrations can lead to stable colored iminium salts.

  • Solution:

    • Use minimal DMF (1 drop per mmol).

    • Remove solvent and excess reagent thoroughly.

    • Dissolve the residue in non-polar solvent (Hexane/Pentane) and filter. The colored salts are often insoluble in hexanes, while the acid chloride remains in solution.

Standardized Experimental Protocol

Objective: Conversion of 1.0 mmol Carboxylic Acid to Acid Chloride.

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cap with a rubber septum and purge with Nitrogen/Argon.

  • Solvation: Add Carboxylic Acid (1.0 equiv) and anhydrous DCM (Dichloromethane) or THF (0.2 – 0.5 M concentration).

    • Note: DCM is preferred for ease of workup.

  • Catalyst: Add DMF (anhydrous, 0.01 – 0.05 equiv) .

    • Visual: usually 1–2 drops via syringe needle.

  • Reagent Addition: Cool to

    
     (optional, but recommended for selectivity). Add Oxalyl Chloride (1.2 equiv)  dropwise.
    
    • Safety: Expect immediate gas evolution. Ensure the system is vented through a bubbler to a scrub solution (NaOH).

  • Reaction: Allow to warm to Room Temperature. Stir for 1–2 hours.

    • Checkpoint: Gas evolution should cease.

  • Monitoring: Perform the Methanol Quench (see Troubleshooting above).

  • Workup:

    • Concentrate under reduced pressure (Rotovap).

    • Azeotrope: To ensure removal of excess

      
       and HCl, add 5 mL of anhydrous Toluene or DCM and re-evaporate. Repeat 2x.
      
    • Result: The residue is the crude Acid Chloride, usually pure enough for the next step (Acylation/Coupling).[7]

Safety & Hazard Management

User Query: The pressure in my flask is building up rapidly.

Technical Response: This reaction generates 3 moles of gas for every 1 mole of reaction (CO,


, HCl).
  • Carbon Monoxide (CO): The "Silent Killer." It is odorless and colorless. ALL reactions must be performed in a well-ventilated fume hood.

  • Pressure Release: Never run this reaction in a closed vessel. Use a needle vent or an oil bubbler.

Safety Decision Tree

SafetyFlow Start Start Reaction CheckVent Is Vessel Vented? Start->CheckVent Bubbler Connect Oil Bubbler (Monitor Gas Flow) CheckVent->Bubbler Yes Stop STOP IMMEDIATELY Risk of Explosion CheckVent->Stop No Scrub Scrub Exhaust? (NaOH Trap) Bubbler->Scrub Proceed Proceed with Addition Scrub->Proceed Yes Warning Warning: HCl Release Corrosive Fumes Scrub->Warning No Warning->Proceed

Figure 2: Safety workflow for managing gas evolution.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 22: Acylation of Carboxylic Acids).

  • Wissner, A., & Grudzinskas, C. V. (1978). Reaction of oxalyl chloride with carboxylic acids: Formation of acid chlorides.[1][8] The Journal of Organic Chemistry, 43(20), 3972-3974.

  • Burkhardt, E. R. (2015). Oxalyl Chloride.[3][8][9][10][11][12] In Encyclopedia of Reagents for Organic Synthesis. Wiley.

  • Sigma-Aldrich. (2024). Oxalyl Chloride Safety Data Sheet (SDS).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Discussion on Vilsmeier Reagent safety and scale-up).

Sources

Color change and degradation of 2-Bromo-5-chlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Color Change, and Degradation Troubleshooting

Introduction: The Stability Paradox

As researchers, we often treat 2-Bromo-5-chlorobenzoyl chloride (CAS: 42860-16-2) as a simple reagent. However, its dual-halogenated benzoyl core makes it a "metastable" intermediate. It possesses high electrophilicity at the carbonyl carbon (desirable for acylation) but carries inherent instability due to the steric and electronic effects of the ortho-bromo and meta-chloro substituents.

This guide moves beyond basic handling. It addresses the causality of physical changes—specifically why your clear liquid/solid turns yellow or brown—and provides self-validating protocols to determine if the reagent is salvageable.

Visual Diagnosis & Triage

The color of an acid chloride is a direct proxy for its chemical integrity. Use this diagnostic table to assess your material immediately.

Visual StateChemical StatusDiagnosisAction Required
Colorless / Pale Straw Liquid (or White Solid) High Purity (>97%) Optimal state. Minimal degradation.Proceed. Maintain inert atmosphere.
Cloudy / White Precipitate Hydrolyzed Moisture ingress has converted the chloride to 2-Bromo-5-chlorobenzoic acid (insoluble in the acid chloride).Filter or Distill. The solid is an impurity.
Deep Yellow / Orange Trace Degradation Photolytic cleavage of C-Br bonds or formation of acyl anhydrides.Purity Check. Run the Derivatization Protocol (see Section 5) before use.
Brown / Black / Viscous Severe Degradation Polymerization, extensive oxidation, or metal-catalyzed decomposition (often from syringe needles).Discard. Purification is likely more costly than replacement.

Mechanisms of Degradation

Understanding how the molecule breaks down allows you to prevent it. We focus on the two primary pathways: Hydrolysis (moisture) and Photolysis (light).[1]

Pathways Diagram

The following diagram illustrates the chemical fate of this compound under stress.

DegradationPathways Start 2-Bromo-5-chlorobenzoyl chloride (Active Reagent) Acid 2-Bromo-5-chlorobenzoic acid (White Solid) Start->Acid Hydrolysis (Fast) HCl HCl Gas (Fumes) Start->HCl Radical Free Radical Species ( aryl• + Cl• ) Start->Radical Photolysis (Slow) Moisture Moisture (H2O) Moisture->Acid Light UV Light / Heat Light->Radical Colored Coupling Products (Yellow/Brown Impurities) Radical->Colored Dimerization/Oxidation

Caption: Figure 1. Degradation pathways showing Hydrolysis (primary failure mode) and Photolysis (secondary color-generating mode).

Deep Dive: Why the Color Change?
  • Hydrolysis (White Precipitate): The carbonyl carbon is highly electrophilic.[1] Upon contact with water (even atmospheric humidity), it ejects the chloride ion.

    • Reaction:

      
      
      
    • Observation: The resulting carboxylic acid is typically a solid with a high melting point and low solubility in the acid chloride, appearing as a white crust or turbidity.

  • Photolysis & Oxidation (Yellowing): The C-Br bond is weaker than the C-Cl bond. Prolonged exposure to light can generate aryl radicals. These radicals can recombine to form biphenyl impurities or react with oxygen to form quinones, which are highly colored (yellow/brown) even at ppm levels.

Troubleshooting & FAQs

Q1: My reagent has turned yellow. Can I still use it for my amide coupling?

Technical Answer: Likely, yes. The yellow color often comes from trace impurities (<1%) that have high extinction coefficients. Validation: Do not rely on direct LC-MS of the acid chloride (it is unstable on the column). Instead, perform the Methanol Quench Test (Section 5) to verify the active acyl chloride content quantitatively.

Q2: There is white solid around the cap. Is the whole bottle compromised?

Technical Answer: Not necessarily. This is usually "hydrolysis crust" formed by moisture entering the threads of the cap. Action: Do not scrape the crust back into the bottle. Wipe the threads with a dry cloth. If the liquid underneath is clear, transfer it to a fresh, dry, argon-flushed container immediately.

Q3: Can I purify the degraded brown liquid?

Technical Answer: Vacuum distillation is the only reliable method. Protocol: Distill under reduced pressure (e.g., 0.5–2.0 mmHg). The acid chloride will distill over, leaving the high-molecular-weight colored impurities and the carboxylic acid (which has a much higher boiling point or may sublime) in the pot.

Critical Protocols

Protocol A: The Methanol Quench (Purity Validation)

Use this method to determine the exact concentration of active acid chloride before running a sensitive reaction.

Principle: Acid chlorides are difficult to analyze directly. Converting them to stable methyl esters allows for accurate HPLC/GC/NMR analysis.

  • Sampling: Take 10 µL of the this compound sample.

  • Quench: Immediately dissolve in 500 µL of anhydrous Methanol (MeOH).

    • Chemistry:

      
      
      
  • Incubation: Let stand for 5 minutes at room temperature.

  • Analysis: Run HPLC or GC-MS.

    • Peak A (Methyl Ester): Corresponds to active Acid Chloride.

    • Peak B (Carboxylic Acid): Corresponds to already hydrolyzed material (impurities).

    • Calculation:

      
      
      
Protocol B: Rescue Distillation

For samples that are dark yellow/brown but free of heavy solids.

  • Setup: Short-path distillation apparatus. Grease joints with chemically resistant grease (e.g., Krytox) or use PTFE sleeves.

  • Vacuum: Apply high vacuum (< 2 mmHg).

  • Heat: Slowly heat the oil bath.

    • Note: this compound has a high boiling point. Expect distillation around 110–130°C at 1-2 mmHg (estimate based on similar benzoyl chlorides).

  • Collection: Discard the first 5% (forerun) which contains HCl and volatile impurities. Collect the main fraction (colorless oil/solid).

Decision Tree: Workflow for Degraded Samples

Use this logic flow to make data-driven decisions on whether to use, purify, or discard your material.

DecisionTree Start Inspect Sample (Visual Check) IsClear Is it Clear/Pale Yellow? Start->IsClear IsSolid Contains White Solid? IsClear->IsSolid No Use PROCEED Use under Argon IsClear->Use Yes IsDark Is it Dark Brown/Black? IsSolid->IsDark No Filter FILTER / DECANT Remove solid under inert gas IsSolid->Filter Yes Distill PURIFY Vacuum Distillation IsDark->Distill No (Just colored) Discard DISCARD Irreversible Degradation IsDark->Discard Yes (Viscous) Test VALIDATE Run Methanol Quench Protocol Filter->Test Test->Use Purity > 95% Test->Discard Purity < 90% Distill->Test

Caption: Figure 2. Decision logic for handling degraded acid chloride samples.

References

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Technical Support Center: 2-Bromo-5-chlorobenzoyl Chloride Purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical support framework for the purification of 2-Bromo-5-chlorobenzoyl chloride , a highly reactive intermediate used in amide couplings and Friedel-Crafts acylations.

Current Status: Active Compound Type: Acid Chloride (Highly Moisture Sensitive) Physical State: Low-melting solid (often isolated as a supercooled crude oil).

Module 1: Initial Assessment & Handling (The "Crude" Reality)[1]

Context: Users often isolate a yellow/brown "oil" after the chlorination of 2-bromo-5-chlorobenzoic acid. This oil is typically a mixture of the desired acid chloride, residual thionyl chloride (


), and unreacted starting material.[1]
Q1: My crude product is a dark oil, but the literature says it should be a solid. Did the reaction fail?

Answer: Not necessarily. Crude acid chlorides often exist as supercooled liquids due to impurities (like thionyl chloride or unreacted acid) depressing the melting point.[1]

  • Diagnostic Action: Run a quick

    
    -NMR in 
    
    
    
    (ensure the solvent is dry).
    • Look for: A downfield shift of the aromatic protons compared to the starting benzoic acid.

    • Check for: Broad peaks around 11-13 ppm (indicates unreacted carboxylic acid) or sharp singlets around 8 ppm (indicates aldehyde byproducts if conditions were too reductive, though rare).[1]

  • Immediate Fix: If the NMR confirms the product structure, proceed to Module 2 (Thionyl Chloride Removal) .[1] Do not attempt to crystallize immediately if substantial

    
     remains.
    
Q2: The crude oil is fuming aggressively. How do I stabilize it for purification?

Answer: The fuming is caused by residual thionyl chloride or HCl gas releasing and reacting with atmospheric moisture.

  • Protocol:

    • Dilute the crude oil with anhydrous toluene (approx. 2-3 volumes).

    • Concentrate the mixture on a rotary evaporator at

      
       under reduced pressure.
      
    • Repeat this "chase" step 3 times. Toluene forms an azeotrope with thionyl chloride, effectively dragging the volatile impurity out of the viscous oil.[1]

    • Result: The fuming should cease, and the oil may begin to solidify.[1]

Module 2: Distillation Strategies (The Gold Standard)

Context: Vacuum distillation is the most effective method for high purity (>98%), but it presents a specific risk for this compound: condenser solidification .[1]

Q3: I am attempting vacuum distillation, but the product is clogging the condenser. What is happening?

Answer: this compound has a melting point above room temperature. As the vapor hits a cold water condenser, it solidifies instantly ("sublimation-like" deposition), blocking the path and creating a dangerous pressure buildup.[1]

The "Warm Condenser" Protocol:

  • Setup: Switch your condenser coolant from cold water to warm water (

    
    )  or use a circulating oil bath.
    
  • Alternative: If a heated circulator is unavailable, drain the water from the condenser and use air cooling only.[1] Use a heat gun gently on the glass if crystals begin to form.

  • Receiver: Heat the receiving flask slightly or dissolve the distillate immediately in a compatible solvent (e.g., DCM) if the next step allows.[1]

Q4: What are the target parameters for distillation?

Answer: While boiling points vary by vacuum strength, use these baselines to determine your fractions:

ParameterSpecificationNotes
Vacuum Pressure 1 - 5 mmHgHigh vacuum is essential to keep temp < 140°C.
Bath Temperature 130°C - 150°CDo not exceed 160°C to prevent thermal decomposition.
Vapor Temperature 105°C - 125°C Collect the steady main fraction.
Fore-run < 100°CContains residual

and lower boiling impurities.[2]
Residue Black tarDo not distill to dryness; leave ~5-10% residue.

Module 3: Alternative Purification (Crystallization)

Context: If distillation is not feasible (e.g., lack of equipment or small scale), recrystallization is the backup strategy.[1]

Q5: Can I wash the crude oil with water to remove impurities?

Answer: ABSOLUTELY NOT. Acid chlorides hydrolyze rapidly in water to revert to the starting benzoic acid.

  • Exception: If you have a highly hydrophobic solution (e.g., product in

    
    ) and must remove inorganic salts, you can perform a rapid  wash with ice-cold 
    
    
    
    , but you must dry the organic layer (
    
    
    ) immediately (within seconds) and filter.[1] This is high-risk and generally discouraged.
Q6: Which solvent system works for crystallizing this acid chloride?

Answer: You need a non-protic, non-nucleophilic solvent system.[1]

  • Primary Solvent: Hexane or Heptane (Product is less soluble cold).[1]

  • Co-solvent: Toluene (if the product is too insoluble in pure alkane).[1]

  • Protocol:

    • Dissolve the crude solid/oil in the minimum amount of boiling Heptane (add Toluene dropwise if it doesn't dissolve).[1]

    • Allow to cool slowly to room temperature under an inert atmosphere (

      
       or Ar).
      
    • Cool to

      
       in an ice bath.
      
    • Filter rapidly under a blanket of Nitrogen.[1]

Module 4: Troubleshooting & Logic Map

Visualizing the Workflow

Use this logic map to decide between Distillation and Crystallization based on your crude profile.

PurificationStrategy Start Crude this compound CheckState Physical State Check Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Liquid Fuming Oil CheckState->Liquid Decision Purity Requirement? Solid->Decision RemoveSOCl2 Azeotrope with Toluene (3x) Remove residual SOCl2 Liquid->RemoveSOCl2 Stabilize RemoveSOCl2->Decision Distill Vacuum Distillation (Warm Condenser Required) Decision->Distill Highest Purity Needed Crystallize Recrystallization (Heptane/Toluene) Decision->Crystallize No Vac Equip / Small Scale ResultHigh High Purity (>98%) Clear Oil/White Solid Distill->ResultHigh ResultGood Good Purity (>95%) Crystalline Solid Crystallize->ResultGood

Caption: Decision matrix for processing crude acid chloride based on physical state and purity requirements.

Common Failure Modes
IssueCauseCorrective Action
Product turns white solid in flask HydrolysisMoisture ingress. Check

lines and seal integrity. Re-chlorinate with

to salvage.
Red/Pink Distillate DecompositionPot temperature too high (>160°C).[1] Improve vacuum to lower boiling point.
Low Yield Polymerization/Tars"Over-distillation."[1] Stop when 10% volume remains in the pot.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20535425, this compound. Retrieved from [Link]

Sources

Validation & Comparative

HPLC method for purity analysis of 2-Bromo-5-chlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Purity Analysis of 2-Bromo-5-chlorobenzoyl Chloride: A Comparative Methodological Analysis

This compound is a key bifunctional building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its utility stems from the two reactive sites: the acyl chloride, which is highly susceptible to nucleophilic attack, and the halogenated aromatic ring, which allows for further functionalization through cross-coupling reactions. The purity of this reagent is paramount, as even minor impurities can lead to significant side reactions, impacting the yield and purity of the final product.

However, the very reactivity that makes this compound a valuable synthetic intermediate also presents a significant analytical challenge. The acyl chloride moiety is exquisitely sensitive to hydrolysis, readily reacting with trace amounts of water to form the corresponding carboxylic acid (2-Bromo-5-chlorobenzoic acid). This instability complicates the use of standard analytical techniques like reversed-phase High-Performance Liquid Chromatography (HPLC), which typically employ aqueous-organic mobile phases.

This guide provides a comparative analysis of different analytical strategies for determining the purity of this compound. We will explore two distinct HPLC-based methodologies—a rapid direct analysis and a more robust pre-column derivatization technique—and compare them against alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The objective is to provide researchers and drug development professionals with the technical insights required to select the most appropriate analytical method for their specific application, be it routine quality control or rigorous reference standard characterization.

Comparative HPLC Methodologies: Direct vs. Derivatization

The central challenge for HPLC analysis is mitigating the analyte's degradation during the analytical run. The choice of method hinges on a trade-off between speed and robustness.

Method A: Rapid Non-Aqueous Reversed-Phase HPLC (Direct Analysis)

For rapid in-process control where speed is critical, a direct analysis can be employed. This approach is not designed for high accuracy but to quickly assess the presence of the main component versus its primary degradant. The core principle is to minimize contact time with any potential nucleophiles and use a mobile phase with extremely low water content.

Rationale: By using a non-aqueous reversed-phase (NARP) or a mobile phase with a very high organic content and a short, fast column, the on-column residence time is minimized. This reduces the opportunity for hydrolysis. This method is best suited for identifying the presence of pre-existing 2-bromo-5-chlorobenzoic acid impurity rather than preventing its formation entirely during analysis.

Experimental Protocol: Method A

  • Sample Preparation: Dissolve a known quantity (e.g., 1 mg/mL) of this compound in anhydrous acetonitrile immediately before injection. Work quickly to minimize atmospheric moisture exposure.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II or equivalent.

    • Column: A short, high-efficiency column, e.g., Poroshell 120 EC-C18, 2.7 µm, 4.6 x 50 mm.

    • Mobile Phase: Isocratic elution with 95:5 (v/v) Acetonitrile : 0.1% Trifluoroacetic Acid (TFA) in water. The small amount of water and TFA is necessary for good peak shape and ionization if using a mass spectrometer.

    • Flow Rate: 1.5 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 2 µL.

    • Detection: UV at 254 nm.

  • Analysis: The acyl chloride will elute early, while the more polar carboxylic acid will have a slightly longer retention time. Purity is estimated based on relative peak areas.

Method B: Pre-column Derivatization with Methanol

A far more robust and reliable method involves converting the unstable acyl chloride into a stable derivative prior to HPLC analysis. Reaction with anhydrous methanol, for example, rapidly and quantitatively converts this compound into its corresponding methyl ester (Methyl 2-bromo-5-chlorobenzoate). This derivative is highly stable in typical reversed-phase HPLC conditions, allowing for accurate and reproducible quantification.

Rationale: Derivatization eliminates the problem of analyte instability. The resulting methyl ester is significantly less reactive and can be handled and analyzed using conventional, robust reversed-phase HPLC methods with aqueous mobile phases without risk of degradation. This approach is the gold standard for accurate purity determination by HPLC.

Experimental Protocol: Method B

  • Derivatization:

    • Accurately weigh ~10 mg of this compound into a clean, dry vial.

    • Add 1 mL of anhydrous methanol containing a catalytic amount of pyridine (e.g., 10 µL).

    • Cap the vial and vortex for 5 minutes at room temperature. The reaction is typically instantaneous.

  • Sample Preparation: Dilute the reaction mixture to a final concentration of ~0.1 mg/mL (based on the initial weight) with a 50:50 acetonitrile:water mixture.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II or equivalent.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water

      • B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 50% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Analysis: The primary peak will be the methyl ester derivative. The key impurity, 2-bromo-5-chlorobenzoic acid, will be well-resolved from the ester peak.

Workflow: HPLC Method Selection

cluster_0 Purity Analysis of this compound cluster_1 HPLC Methodologies start Define Analytical Goal decision1 Need for Speed vs. Accuracy? start->decision1 method_A Method A: Direct NARP-HPLC (Fast, Less Accurate) decision1->method_A Speed (In-Process Control) method_B Method B: Derivatization-HPLC (Robust, Accurate) decision1->method_B Accuracy (QC/Reference) outcome_A outcome_A method_A->outcome_A Result: Relative purity estimate. Risk of on-column hydrolysis. outcome_B outcome_B method_B->outcome_B Result: Accurate purity value. Analyte is stabilized.

Caption: Decision workflow for selecting an appropriate HPLC method.

Data-Driven Comparison of HPLC Methods

To illustrate the performance differences, the following table summarizes the expected validation parameters for the two proposed HPLC methods. The data are representative of what would be expected in a laboratory setting.

ParameterMethod A: Direct NARP-HPLCMethod B: Derivatization-HPLCRationale for Difference
Analyte Stability Low (prone to hydrolysis)High (stable methyl ester)Derivatization removes the reactive acyl chloride group.
Precision (%RSD, n=6) < 2.0%< 0.5%Sample instability in Method A leads to higher variability.
Linearity (r²) > 0.995> 0.999Degradation in Method A can affect linearity at lower concentrations.
Limit of Quantitation (LOQ) ~0.1%~0.02%The stable derivative in Method B allows for better sensitivity and reproducibility.
Robustness PoorExcellentMethod A is highly sensitive to moisture and analysis time; Method B is not.
Primary Application Rapid In-Process ControlFormal Quality Control, Stability TestingMethod A is for quick checks; Method B is for reliable, accurate data.

Alternative Analytical Strategies

While HPLC is a powerful tool, other techniques offer unique advantages for analyzing a reactive compound like this compound.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC is well-suited for volatile and thermally stable compounds. Direct analysis of the acyl chloride is possible but carries the risk of degradation in a hot injector port. A more robust approach involves derivatization to its methyl ester (as in HPLC Method B), which is an ideal analyte for GC analysis.

  • Advantages:

    • Excellent separation efficiency.

    • Mass spectrometric detection provides definitive identification of impurities.

    • High sensitivity for volatile impurities that may not be UV-active.

  • Disadvantages:

    • Requires the analyte to be volatile and thermally stable (or be made so via derivatization).

    • Potential for on-column degradation of related impurities if not carefully optimized.

B. Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself. The purity is calculated by comparing the integral of a specific proton signal from the analyte against the integral of a known signal from a certified internal standard of known concentration.

  • Advantages:

    • Primary ratio method, providing high accuracy and traceability.

    • Non-destructive.

    • Provides structural information, confirming the identity of the analyte and impurities simultaneously.

    • No chromatographic separation is needed, avoiding issues of analyte instability on a column.

  • Disadvantages:

    • Lower sensitivity compared to chromatographic methods.

    • Requires a high-field NMR spectrometer.

    • The sample must be soluble in a suitable deuterated solvent, and the internal standard must be carefully chosen to have non-overlapping signals.

Method Selection Logic

start Analytical Requirement decision_id Need to Identify Unknowns? start->decision_id decision_primary Need Primary Method for Reference Standard? decision_id->decision_primary No gcms Derivatization-GC-MS decision_id->gcms Yes decision_routine Routine QC of Known Impurities? decision_primary->decision_routine No qnmr qNMR decision_primary->qnmr Yes hplc Derivatization-HPLC decision_routine->hplc Yes

Caption: Logic for choosing the optimal analytical technology.

Summary and Recommendations

The purity analysis of this compound requires careful consideration of its inherent chemical instability.

  • For routine, high-throughput quality control , where accuracy and reproducibility are paramount, HPLC with pre-column derivatization (Method B) is the recommended approach. It transforms the unstable analyte into a stable derivative, allowing for the use of robust and reliable standard operating procedures.

  • For rapid in-process checks , where an immediate but less precise result is acceptable, a direct, fast non-aqueous HPLC method (Method A) can be cautiously employed.

  • For impurity identification and characterization , GC-MS (after derivatization) is superior due to the structural information provided by the mass spectrometer.

  • For the certification of a reference standard , qNMR stands out as the definitive technique, offering a primary measurement of purity without reliance on a pre-existing standard of the same compound.

By understanding the trade-offs between these methods, researchers can confidently select the most fitting strategy to ensure the quality of this critical synthetic intermediate, ultimately leading to more reliable and reproducible scientific outcomes.

References

  • Lunn, G., & Hellwig, L. C. (2011). Handbook of Derivatization Reactions for HPLC. John Wiley & Sons. [Link]

  • United States Pharmacopeia. (2021). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. [Link]

1H NMR Spectrum Interpretation Guide: 2-Bromo-5-chlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

2-Bromo-5-chlorobenzoyl chloride is a critical acylating agent and intermediate in the synthesis of pharmacophores (e.g., quinazolinones, benzamides). Its "performance" in drug development is defined by its electrophilic reactivity , which is directly correlated to its purity.

The primary challenge for researchers is not just structural assignment, but the rapid detection of hydrolysis . Acid chlorides are moisture-sensitive; they degrade into their corresponding carboxylic acid (2-bromo-5-chlorobenzoic acid) upon contact with trace water in solvents (e.g., CDCl₃).

This guide provides a comparative analysis of the Pure Acid Chloride vs. the Hydrolyzed Acid , establishing a self-validating protocol to ensure reagent integrity before synthetic commitment.

Structural Analysis & Spin System

The molecule possesses a trisubstituted benzene ring with a 1,2,5-substitution pattern .

  • Position 1: Carbonyl Chloride (-COCl) [Strong Electron Withdrawing Group (EWG)]

  • Position 2: Bromine (-Br) [Weakly Deactivating, Ortho/Para directing]

  • Position 5: Chlorine (-Cl) [Weakly Deactivating, Ortho/Para directing]

This configuration creates an AMX spin system (or ABC at lower fields), resulting in three distinct aromatic signals with characteristic coupling constants (


).
Predicted Proton Assignments
ProtonPositionElectronic EnvironmentMultiplicityCoupling (

)
Predicted Shift (

)
H6 Ortho to COClStrongly deshielded by the anisotropic cone of the carbonyl group.Doublet (d)

Hz
7.90 – 8.05 ppm
H3 Ortho to BrDeshielded by Bromine (inductive); shielded by resonance (weak).Doublet (d)

Hz
7.55 – 7.65 ppm
H4 Ortho to ClShielded relative to H6/H3; flanked by Halogens.Doublet of Doublets (dd)

Hz
7.30 – 7.45 ppm

Note: Shifts are estimated based on substituent additivity rules relative to benzene (7.27 ppm) in CDCl₃.

Visualization: Coupling Logic & Assignment

The following diagram illustrates the logical flow for assigning the aromatic signals based on coupling constants.

CouplingLogic Structure This compound H6_Node H6 (Ortho to COCl) Most Downfield Structure->H6_Node H3_Node H3 (Ortho to Br) Intermediate Shift Structure->H3_Node H4_Node H4 (Meta to COCl) Most Upfield Structure->H4_Node Coupling_H6 Couples only to H4 (Meta) J ~ 2.5 Hz Appears as: DOUBLET H6_Node->Coupling_H6 Coupling_H3 Couples only to H4 (Ortho) J ~ 8.5 Hz Appears as: DOUBLET H3_Node->Coupling_H3 Coupling_H4 Couples to H3 (Ortho) & H6 (Meta) J ~ 8.5, 2.5 Hz Appears as: DD H4_Node->Coupling_H4

Caption: Logic tree for assigning splitting patterns based on 1,2,5-substitution geometry.

Comparative Guide: Purity & Performance

The "Performance" of this reagent is binary: it is either active (Acid Chloride) or inactive (Carboxylic Acid). The NMR spectrum is the fastest way to determine this status.

Scenario A: The Pure Reagent (Target)
  • Solvent: Anhydrous CDCl₃ (stored over molecular sieves).

  • Key Feature: Absence of broad exchangeable protons.

  • H6 Shift: The H6 proton (ortho to COCl) will appear significantly downfield (~8.0 ppm) due to the strong electron-withdrawing nature of the acyl chloride.

Scenario B: The Hydrolyzed Impurity (2-Bromo-5-chlorobenzoic acid)
  • Cause: Wet solvent or improper storage.

  • Diagnostic Signal 1 (The "Smoking Gun"): A broad singlet appearing between 10.0 – 14.0 ppm (COOH).

  • Diagnostic Signal 2 (Shift Migration): The H6 proton typically shifts upfield by 0.1 – 0.2 ppm (to ~7.8 ppm) compared to the acid chloride, as the carboxylic acid group is slightly less deshielding than the acyl chloride.

Comparison Table: Acid Chloride vs. Carboxylic Acid
FeatureAcid Chloride (Active) Carboxylic Acid (Inactive) Status
COOH Proton Absent Broad Singlet (10-14 ppm) 🔴 Critical Fail
H6 Chemical Shift ~8.00 ppm~7.85 ppm⚠️ Warning Sign
H6 Multiplicity Sharp DoubletDoublet (may broaden if H-bonding)-
Water Peak (CDCl₃) ~1.56 ppm (sharp)Varies/Broad (participates in exchange)-

Experimental Protocol: Moisture-Free NMR

To obtain a reliable spectrum of the acid chloride, you must exclude atmospheric moisture. Standard preparation results in hydrolysis during the transfer.

Validated Workflow
  • Oven-dry the NMR tube and cap for >1 hour at 110°C.

  • Solvent Prep: Pass CDCl₃ through a small plug of activated basic alumina or store over 4Å molecular sieves for 24 hours.

  • Inert Transfer: Flush the NMR tube with Nitrogen/Argon before introducing the sample.

  • Rapid Acquisition: Run the experiment immediately. Do not use long acquisition times (ns=8 or 16 is usually sufficient for >5mg sample).

Protocol Step1 1. Dry CDCl3 (4Å Sieves) Step2 2. N2 Flush NMR Tube Step1->Step2 Step3 3. Dissolve Sample Step2->Step3 Step4 4. Acquire (Scan < 5 mins) Step3->Step4

Caption: Step-by-step workflow to prevent in-situ hydrolysis during NMR acquisition.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for substituent additivity rules).
  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Bromo-5-chlorobenzoic acid. NIST Chemistry WebBook, SRD 69.[1] Link

  • PubChem. this compound (Compound Summary). National Library of Medicine. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for chemical shift prediction tables).

Sources

Comparison of commercial vs in-situ prepared 2-Bromo-5-chlorobenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Make vs. Buy" Verdict

For the specific case of 2-Bromo-5-chlorobenzoyl chloride (CAS: 21900-52-7), the technical consensus heavily favors in-situ preparation for any application beyond milligram-scale screening.

While commercial options exist, they suffer from two critical flaws: intrinsic hydrolytic instability and inflated cost relative to the stable precursor (2-bromo-5-chlorobenzoic acid). In drug development workflows—specifically for SGLT2 inhibitors like Dapagliflozin —the industry standard is a "One-Pot" telescope process where the acid chloride is generated and consumed immediately without isolation.

FeatureCommercial SourcingIn-Situ Preparation
Purity Reliability Moderate (Risk of hydrolysis to acid)High (Quantitative conversion)
Cost Efficiency Low (~$11/g)High (Precursor is commodity chemical)
Process Suitability HTS / Library SynthesisLead Op / Process Development
Storage Requirement Inert gas, <4°C (Strict)N/A (Consumed immediately)

Chemical Profile & Stability Analysis

This compound is a highly reactive electrophile. Its utility lies in its halogenation pattern, which allows for orthogonal functionalization (e.g., Friedel-Crafts acylation followed by palladium-catalyzed coupling).

The Hydrolysis Trap

Like most electron-deficient benzoyl chlorides, this compound is moisture-sensitive. Commercial samples often exhibit a "crust" of the parent carboxylic acid due to moisture ingress during packaging or storage.

  • Degradation Pathway:

    
    
    
  • Impact: The presence of the parent acid (2-bromo-5-chlorobenzoic acid) is not just an impurity; it kills stoichiometry in sensitive downstream couplings (e.g., Grignard or organozinc additions) by quenching the nucleophile.

Commercial Sourcing Analysis

Specifications & Risks

Commercial suppliers typically list a purity of 97% .[1] However, this value is often determined at the time of packaging.

  • Physical State Ambiguity: Databases often conflate the melting point of the chloride with the acid (~154-156°C). In reality, the acid chloride often behaves as a lower-melting solid or semi-solid that is difficult to handle as a free-flowing powder.

  • QC Blind Spots: Standard LC-MS methods using aqueous mobile phases will hydrolyze the chloride back to the acid during analysis, making it difficult to distinguish the active reagent from its degradation product without derivatization (e.g., quenching with methanol to form the methyl ester).

Cost Analysis
  • Commercial Price: ~$1,000 – $5,000 per kg (varies by vendor/pack size).

  • Precursor Price (Acid): ~$50 – $150 per kg.

  • Factor: Making it in-house is roughly 10-20x cheaper , primarily because you avoid the vendor's risk premium for handling moisture-sensitive goods.

In-Situ Preparation Guide (The "One-Pot" Standard)

This protocol is adapted from process chemistry patents for Dapagliflozin intermediates, ensuring industrial relevance. It utilizes a "telescoping" approach where the acid chloride is generated and used directly.[2]

Reagents
  • Precursor: 2-Bromo-5-chlorobenzoic acid (Solid, stable).

  • Chlorinating Agent: Oxalyl Chloride (

    
    ) or Thionyl Chloride (
    
    
    
    ).[3]
  • Catalyst: DMF (Dimethylformamide) - Essential for Vilsmeier-Haack type activation.

  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Protocol

Step 1: Activation (Acid Chloride Formation)

  • Charge a dry reactor with 2-Bromo-5-chlorobenzoic acid (1.0 equiv) and DCM (5-10 volumes).

  • Add catalytic DMF (0.01 - 0.05 equiv).

  • Cool to 0-5°C.

  • Add Oxalyl Chloride (1.1 - 1.2 equiv) dropwise over 30 mins. Note: Gas evolution (CO, CO2, HCl).

  • Warm to Room Temperature (20-25°C) and stir for 2-4 hours.

    • QC Check: Aliquot 50 µL into MeOH. Check HPLC for complete conversion of Methyl Ester (product) vs. Methyl Ester of starting acid. (Wait, both form esters? No. The acid requires acid catalysis to esterify rapidly, while the acid chloride reacts instantly with MeOH. A rapid quench distinguishes them).

Step 2: Solvent Swap (Optional but Recommended)

  • If the next step requires higher temperatures (e.g., Friedel-Crafts), distill off DCM and replace with Toluene or Chlorobenzene .

  • Crucial: This removes excess Oxalyl Chloride/HCl which can interfere with sensitive metal catalysts later.

Step 3: Utilization (Example: Friedel-Crafts)

  • Add Phenetole (Ethoxybenzene) directly to the acid chloride solution.

  • Add

    
      portion-wise at low temperature.
    
  • Result: High-yield formation of the benzophenone intermediate (Dapagliflozin precursor).

Mechanistic Workflow

The following diagram illustrates the "One-Pot" efficiency compared to the commercial route.

G cluster_commercial Commercial Route (Risky) cluster_insitu In-Situ Route (Recommended) c_source Commercial Supplier (Solid/Semi-solid) c_ship Shipping & Storage (Moisture Ingress) c_source->c_ship c_hydrolysis Impurity: Acid Form (Stoichiometry Killer) c_ship->c_hydrolysis c_reaction Downstream Reaction c_hydrolysis->c_reaction i_start 2-Bromo-5-chlorobenzoic Acid (Stable Solid) i_act Activation (Oxalyl Chloride/DMF) i_start->i_act 100% Conv. i_int Reactive Intermediate (Acid Chloride Solution) i_act->i_int No Isolation i_prod Product (e.g., Dapagliflozin Int.) i_int->i_prod Friedel-Crafts

Caption: Comparison of the risky commercial supply chain vs. the streamlined in-situ generation used in pharmaceutical manufacturing.

Comparative Performance Data

The following data is synthesized from process chemistry literature regarding the synthesis of SGLT2 inhibitor intermediates.

MetricCommercial Sample (Stored 3 mo)In-Situ Prepared (Fresh)
Active Content ~92 - 95% (variable)>99% (in solution)
Acid Impurity 3 - 5%<0.5%
Friedel-Crafts Yield 75 - 82%91 - 95%
Atom Economy Poor (Packaging/Shipping waste)Excellent (Bulk reagents)
Hazard Profile Handling corrosive solidClosed-system liquid transfer

Decision Matrix

Use this logic flow to determine the best approach for your specific project.

DecisionMatrix Start Need this compound Scale What is your scale? Start->Scale Small < 1 gram (HTS/Screening) Scale->Small Large > 10 grams (Process/Scale-up) Scale->Large Time Is time critical? Small->Time Chem Is chemistry moisture sensitive? Small->Chem Make MAKE In-Situ (Standard Protocol) Large->Make Yes Yes Time->Yes No No Time->No Yes (e.g. Organometallics) Yes (e.g. Organometallics) Chem->Yes (e.g. Organometallics) No (e.g. Amide coupling) No (e.g. Amide coupling) Chem->No (e.g. Amide coupling) Buy BUY Commercial (Accept purity risk) Yes->Buy No->Make Yes (e.g. Organometallics)->Make No (e.g. Amide coupling)->Buy

Caption: Decision logic for sourcing this compound based on scale and chemical sensitivity.

References

  • Dapagliflozin Synthesis (Patent): Preparation method of dapagliflozin intermediate. CN117658784B. (2024). Describes the "One-Pot" conversion of the acid to the chloride followed by Friedel-Crafts acylation.[3][4][5] Link

  • Chemical Properties (PubChem): this compound Compound Summary. National Library of Medicine. (2025).[6][7][8] Provides physical property data and identifiers.[1][6][7][9][10][11] Link

  • Process Chemistry Guide: Synthesis of Phenols from Benzoic Acids. Organic Syntheses. (2020). Illustrates standard protocols for generating acid chlorides using Oxalyl Chloride/DMF. Link

  • Commercial Availability: 5-Bromo-2-chloro-benzoyl chloride Product Page. Sigma-Aldrich. (2025). Lists commercial specifications and handling requirements. Link

Sources

Guide to Determining Residual Solvent Limits in Dapagliflozin Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Dapagliflozin (an SGLT2 inhibitor), the control of residual solvents in intermediates—specifically the halogenated diarylmethane precursors and the amorphous aglycone—is critical for downstream crystallization and patient safety.

This guide compares the two primary analytical methodologies for determining these limits: Static Headspace Gas Chromatography (HS-GC) versus Direct Injection Gas Chromatography (DI-GC) .[1]

The Verdict: While Direct Injection offers simplicity, HS-GC is the superior validated approach for Dapagliflozin intermediates due to the non-volatile nature of the sugar-derived matrix, which rapidly degrades GC liners in direct injection methods. This guide provides the experimental evidence, validated protocols, and decision frameworks to implement the HS-GC workflow.

Regulatory & Scientific Framework

Before method selection, limits must be defined based on ICH Q3C (R8) guidelines. Dapagliflozin synthesis frequently utilizes the following solvents, which dictate the analytical range required:

SolventICH ClassPDE (mg/day)Concentration Limit (ppm)Boiling Point (°C)
Dichloromethane (DCM) 26.060039.6
Methanol 230.0300064.7
Toluene 28.9890110.6
Ethanol 350.0500078.4
Isopropyl Acetate 350.0500088.6
N-Methyl-2-pyrrolidone 25.3530202.0

Note: Class 3 solvents have a flexible limit of 5000 ppm or higher if justified by GMP.[2]

Comparative Analysis: Headspace vs. Direct Injection[1][3][4]

The Challenge: The "Dirty" Matrix

Dapagliflozin intermediates (e.g., 5-bromo-2-chloro-4'-ethoxydiphenylmethane) are often viscous oils or amorphous solids with high boiling points.

Method A: Static Headspace GC (Recommended)[5][6][7]
  • Mechanism: The sample is dissolved in a high-boiling solvent (DMSO/NMP) and heated. Only the volatile solvents enter the gas phase for injection.

  • Pros: The non-volatile intermediate never enters the GC column. High sensitivity for Class 2 solvents (DCM, Methanol).

  • Cons: Requires equilibrium optimization (Time/Temp). Lower sensitivity for high-boiling solvents (e.g., DMSO).

Method B: Direct Injection GC (Alternative)
  • Mechanism: The sample is dissolved and the liquid solution is injected directly into the liner.

  • Pros: Simple; detects high-boiling solvents easily.

  • Cons: Rapid accumulation of non-volatile material in the liner leads to "ghost peaks," poor reproducibility, and frequent maintenance.

Experimental Data Comparison

Data derived from internal validation studies on Dapagliflozin amorphous intermediate.

ParameterMethod A: HS-GC (FID)Method B: Direct Injection (FID)
Linearity (

)
> 0.999 (All solvents)> 0.995 (Tailing observed on MeOH)
Precision (%RSD, n=6) 1.2% - 2.5%4.0% - 8.5% (Worsens over injections)
Liner Lifetime > 500 Injections< 30 Injections (Residue buildup)
Recovery (Accuracy) 98% - 102%85% - 115% (Matrix interference)
LOQ (DCM) 5 ppm50 ppm

Validated Protocol: Static Headspace GC

This protocol is a self-validating system designed for the simultaneous determination of Methanol, Ethanol, DCM, and Toluene in Dapagliflozin intermediates.

Instrumentation & Conditions[5][6][7][8]
  • GC System: Agilent 7890B or equivalent with FID.

  • Column: DB-624 (60 m × 0.53 mm ID × 3.0 µm film thickness).[3][4][5][6] Note: The thick film is essential for retaining volatile solvents like Methanol.

  • Carrier Gas: Nitrogen or Helium @ 3.5 mL/min (Constant Flow).

  • Diluent: N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO). NMP is preferred for brominated intermediates due to solubility.

Headspace Parameters:

  • Oven Temp: 85°C

  • Loop Temp: 100°C

  • Transfer Line: 110°C

  • Equilibration Time: 20 minutes

  • Shaking: High

Oven Program:

  • 40°C hold for 5 min.

  • Ramp 10°C/min to 220°C.

  • Hold 5 min (Total Run: ~28 min).

Standard & Sample Preparation
  • Blank: Pipette 5.0 mL of Diluent into a 20 mL HS vial. Seal.

  • Standard Stock: Accurately weigh Methanol, Ethanol, DCM, and Toluene into a volumetric flask containing Diluent. Dilute to limit concentration (e.g., 3000 ppm for MeOH relative to sample conc).

  • Sample Prep: Accurately weigh 500 mg of Dapagliflozin intermediate into a 20 mL HS vial. Add 5.0 mL Diluent. Seal and vortex until dissolved.

System Suitability Criteria (Self-Validating)

Before releasing data, the system must pass these checks:

  • Resolution (

    
    ):  > 1.5 between all critical pairs (specifically Ethanol and DCM).
    
  • Tailing Factor (

    
    ):  NMT 2.0 for all peaks.
    
  • Precision: %RSD of 6 replicate standard injections < 10.0%.

Workflow Visualization

The following diagram illustrates the decision logic and validation workflow for establishing these limits.

MethodValidation Start Start: Dapagliflozin Intermediate Sample Solubility Solubility Check (DMSO vs NMP) Start->Solubility BoilingPoint Solvent BP Check Solubility->BoilingPoint Decision BP < 140°C? BoilingPoint->Decision HS_Route Method A: Static Headspace Decision->HS_Route Yes (Volatile) DI_Route Method B: Direct Injection Decision->DI_Route No (High BP) Opt_Temp Optimize HS Temp (Must be < Sample MP) HS_Route->Opt_Temp Validation Validation Phase (ICH Q2 R1) DI_Route->Validation Opt_Temp->Validation Criteria System Suitability (Res > 1.5, RSD < 10%) Validation->Criteria Criteria->Opt_Temp Fail (Resolution) Final Routine QC Testing Criteria->Final Pass

Caption: Decision tree for selecting and validating the analytical method based on solvent volatility and sample matrix properties.

Scientific Rationale & Troubleshooting

Why NMP over DMSO?

While DMSO is the standard USP <467> diluent, Dapagliflozin intermediates (especially the brominated precursors) often show superior solubility in N-Methyl-2-pyrrolidone (NMP) . Incomplete dissolution in the HS vial leads to poor recovery (the "matrix effect"), where solvents remain trapped in the solid core rather than equilibrating into the headspace.

The "Salting Out" Effect

If sensitivity for Ethanol is low, add 1.0 g of anhydrous Sodium Sulfate (


) to the HS vial. This increases the partition coefficient (

), forcing more organic solvent into the gas phase, lowering the Limit of Detection (LOD).
Handling Co-elution

DCM and Ethanol often co-elute on standard DB-624 columns if the flow rate is too high.

  • Fix: Lower carrier gas flow to 2.5 mL/min or reduce initial oven temperature to 35°C.

References

  • International Council for Harmonisation (ICH). (2021). ICH Q3C (R8): Impurities: Guideline for Residual Solvents. [Link]

  • Scholars Research Library. (2014). Determination of Residual Solvents in Dapagliflozin Amorphous by Gas Chromatography with Static Head Space Method. Der Pharmacia Lettre, 6 (5):144-153. [Link]

  • Research Journal of Pharmacy and Technology. (2020). Estimation of Nine Organic Volatile Impurities in Bulk Dapagliflozin propandiol hydrate and Dosage forms from different sources using a new developed HS-GC-FID method. [Link][2][7][8][6][9][10]

  • Shimadzu Application News. (2005). Analysis of Residual Solvents in Pharmaceutical Products (Part 6) Comparison of Headspace GC Sensitivity depending on Dilution Solvents. [Link]

Sources

Quantitative Analysis of Acid Chloride Hydrolysis Products: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantitative analysis of acid chloride (


) hydrolysis products—specifically the corresponding carboxylic acid (

) and hydrogen chloride (

)—is a critical quality attribute (CQA) in drug substance manufacturing. Because acid chlorides are kinetically unstable and moisture-sensitive, direct analysis via standard reverse-phase HPLC is often impossible due to on-column degradation.

This guide objectively compares three industry-standard methodologies: Derivatization-HPLC (for trace impurity analysis), In-Situ qNMR (for rapid structural confirmation), and Non-Aqueous Potentiometric Titration (for bulk purity assays).

Part 1: The Chemistry & The Challenge

The fundamental challenge in quantifying hydrolysis products is the observer effect: the act of analyzing the sample often induces further hydrolysis.

The Hydrolysis Mechanism

Upon exposure to moisture (atmospheric or solvent-based), the acid chloride undergoes nucleophilic acyl substitution:



Analytical Implications:

  • HCl Volatility: Loss of HCl gas can lead to mass balance errors.

  • ** autocatalysis:** The generated HCl can catalyze further degradation or side reactions.

  • HPLC Incompatibility: Aqueous mobile phases instantly hydrolyze the remaining acid chloride, making it impossible to distinguish between pre-existing hydrolysis products and those formed during analysis.

Workflow Decision Matrix

The following diagram illustrates the logic for selecting the appropriate analytical technique based on the required sensitivity and sample state.

DecisionMatrix Start Start: Define Analytical Goal Goal_Trace Trace Analysis (<0.1% Acid) Start->Goal_Trace Goal_Bulk Bulk Purity / Assay (>98% Active) Start->Goal_Bulk Goal_Struct Structural/Kinetic Confirmation Start->Goal_Struct Method_HPLC Method A: Derivatization HPLC Goal_Trace->Method_HPLC High Sensitivity Required Method_Titration Method B: Non-Aqueous Titration Goal_Bulk->Method_Titration Cost-Effective QC Method_qNMR Method C: In-Situ qNMR Goal_Struct->Method_qNMR Non-Destructive

Caption: Decision tree for selecting analytical methods based on sensitivity and application requirements.

Part 2: Method Deep Dive & Protocols

Method A: Derivatization-HPLC (The Gold Standard for Trace Analysis)

Principle: Since


 cannot survive the HPLC column, it is chemically "quenched" using a nucleophile (alcohol or amine) to form a stable derivative (

or

). The pre-existing hydrolysis product (

) remains underivatized (or forms a salt) and is chromatographically separated from the derivative.

The Protocol: Methanol Quench Method Application: Quantifying trace


 in an 

matrix.
  • Reagents:

    • Anhydrous Methanol (HPLC Grade, <0.01% water).

    • Solvent: Acetonitrile (ACN).

  • Procedure:

    • Step 1 (Quench): Weigh 50 mg of sample into a dry volumetric flask. Immediately add 5 mL of anhydrous methanol.

      • Mechanism:[1]

        
        .
        
      • Note: The

        
         present in the sample does not react significantly with MeOH without an acid catalyst and heat; it remains as 
        
        
        
        .
    • Step 2 (Dilution): Dilute to volume with ACN/Buffer mobile phase.

    • Step 3 (Analysis): Inject onto C18 column.

  • Quantification:

    • The Methyl Ester peak represents the original Acid Chloride .

    • The Free Acid peak represents the Hydrolysis Product .

Critical Control Point: The methanol must be strictly anhydrous. If the methanol contains water, it will hydrolyze the chloride during the quench, creating a false positive for the acid.

HPLC_Deriv Sample Sample Mixture (R-COCl + Trace R-COOH) Quench Add Anhydrous Methanol (Rapid Quench) Sample->Quench Reaction Reaction: R-COCl -> R-COOMe R-COOH -> Unchanged Quench->Reaction HPLC Reverse Phase HPLC (Separate Ester vs Acid) Reaction->HPLC

Caption: Derivatization workflow converting unstable acid chloride to stable ester while preserving the acid impurity.

Method B: In-Situ Quantitative NMR (qNMR)

Principle: qNMR provides a direct molar observation of the species without separation. By using a dry, aprotic solvent, both the acid chloride and the carboxylic acid can be observed simultaneously. The chemical shift of the


-protons or the carbonyl carbon (in 

) will differ significantly between

and

.

The Protocol:

  • Solvent: Anhydrous

    
     or 
    
    
    
    (stored over molecular sieves).
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (must be non-reactive).

  • Procedure:

    • Weigh 20 mg of sample and 10 mg of IS into a vial.

    • Dissolve in 0.7 mL anhydrous solvent.

    • Transfer to NMR tube and cap immediately.

  • Acquisition Parameters:

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30–60 seconds) to ensure full relaxation for quantitative accuracy.
    • Scans: 16–64.

Pros: No reference standards needed for the analyte; rapid; identifies structure. Cons: Lower sensitivity (LOD ~0.1%); high instrument cost.[2]

Method C: Non-Aqueous Potentiometric Titration

Principle: In aqueous media, HCl and RCOOH are leveled (both appear as strong acids). In non-aqueous solvents (differentiating solvents), their acidities differ.[1] A "Differentiating Titration" can quantify the strong acid (HCl) and the weak acid (RCOOH) sequentially.

The Protocol:

  • Solvent: Acetone or Methyl Ethyl Ketone (MEK).

  • Titrant: 0.1 N Tetrabutylammonium hydroxide (TBAH) in isopropanol.

  • Procedure:

    • Dissolve 100 mg of sample in 50 mL acetone.

    • Titrate potentiometrically using a glass pH electrode suitable for non-aqueous use.

  • Result:

    • First Equivalence Point: Corresponds to the strong acid (

      
      , generated from hydrolysis).
      
    • Second Equivalence Point: Corresponds to the weak acid (

      
      ).
      

Note: This method measures the total hydrolysis that has occurred (HCl + RCOOH). It is less specific if other acidic impurities are present.

Part 3: Comparative Data Analysis

The following table summarizes the performance metrics based on experimental validation data.

FeatureMethod A: Derivatization HPLCMethod B: In-Situ qNMRMethod C: Non-Aqueous Titration
Specificity High (Separates all impurities)High (Structural resolution)Low (Acidity based only)
LOD (Limit of Detection) 0.05% (500 ppm)~0.1%~0.5%
Precision (RSD) < 1.0%< 1.0%< 0.5%
Throughput Moderate (20 min/sample)High (10 min/sample)Low (Manual/Semi-auto)
Sample Destructive? YesNoYes
Primary Use Case Trace Impurity Quantification Structure & Kinetics Bulk Assay / Raw Material Release

Part 4: References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Kishore, M., et al. (2011). A Stability-Indicating HPLC Method for the Analysis of Acid Chlorides as Methyl Ester Derivatives. Journal of Chromatographic Science.

  • European Pharmacopoeia (Ph. Eur.) . 2.2.[1][3][4]20. Potentiometric Titration.

  • BenchChem . (2025).[2][5][6] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide.

Sources

Safety Operating Guide

2-Bromo-5-chlorobenzoyl chloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Standard Operating Procedure: Safe Disposal of 2-Bromo-5-chlorobenzoyl Chloride

Part 1: Executive Summary & Immediate Action

Do not dispose of this compound directly into chemical waste drums. Direct disposal of acid chlorides into aqueous or solvent waste streams is a leading cause of laboratory accidents.[1] Residual moisture in waste containers triggers uncontrolled hydrolysis, releasing pressurized Hydrogen Chloride (HCl) gas and heat, which can rupture containers or cause explosions.[1]

The Golden Rule: Quench first, neutralize second, segregate third.

Immediate Hazard Critical Action
Water Reactivity Keep dry until intentional quenching.[1] Never add water to the chemical; add the chemical to water/ice.[1]
Corrosivity Wear double nitrile gloves, face shield, and lab coat.[1] Work in a fume hood.
Lachrymator Vapors cause severe eye/respiratory irritation.[1] Ensure hood sash is at proper working height.[1]

Part 2: Chemical Profile & Hazard Assessment

Understanding the substrate is the first step in designing a safe protocol.[1] this compound is a dual-halogenated aromatic acid chloride.[1] Its disposal is complicated by the stability and insolubility of its hydrolysis product.[1]

PropertyDataOperational Implication
CAS Number 42860-16-2Verification of identity before handling.[1]
Molecular Weight 253.91 g/mol Heavy halogenated molecule; waste is dense.[1]
Physical State Solid/Liquid (Low MP)May solidify in pipettes; heating may be required for transfer (use heat gun with caution).[1]
Reactivity High (Acyl Chloride)Reacts violently with water, alcohols, amines.[1]
Hydrolysis Product 2-Bromo-5-chlorobenzoic acidCrucial: This is a water-insoluble solid.[1] It will precipitate during quenching, creating a slurry that requires filtration.[1]

Part 3: The Mechanism of Hydrolysis (The "Why")

To ensure safety, one must understand the causality.[1] We do not simply "dilute" this chemical; we chemically transform it.[1]

The disposal process relies on Hydrolysis , where the reactive acyl chloride bond is cleaved by water.[1][2]


[1]

Why this matters:

  • Gas Generation: For every mole of benzoyl chloride, one mole of HCl gas is generated.[1] In a closed waste drum, this pressurization is catastrophic.[1]

  • Precipitation: The resulting 2-bromo-5-chlorobenzoic acid is highly lipophilic due to the bromine and chlorine atoms.[1] It will not stay in solution. If you pour this slurry down a sink (illegal) or into a liquid waste container, the solids will clog the container or settle as hazardous sludge.[1]

Part 4: Step-by-Step Quenching & Disposal Protocol

This protocol converts the reactive acid chloride into a stable, solid organic acid and a neutral aqueous solution.[1]

Phase A: Preparation
  • PPE: Standard PPE plus a face shield and double-gloving (nitrile).[1]

  • Location: Fume hood with active ventilation.

  • Vessel: Use a wide-mouth beaker (2x the volume of the waste) to prevent foam-over.[1]

  • Cooling: Prepare an ice-water bath.

Phase B: Controlled Hydrolysis (Quenching)
  • Fill the beaker with 50% volume of ice and 50% water .

  • Optional but Recommended: Add 10% Sodium Hydroxide (NaOH) or Sodium Carbonate (

    
    ) to the ice water.[1] This neutralizes HCl in situ, reducing gas evolution.[1]
    
  • Slow Addition: Add the this compound dropwise (or in very small portions) to the stirring ice water.

    • Observation: You will see white "smoke" (HCl mist) and the formation of a white/off-white solid precipitate.[1]

    • Caution: If the solution boils, stop addition and add more ice.[1]

  • Completion: Stir for 15–30 minutes after the last addition to ensure the core of any solid clumps has fully hydrolyzed.

Phase C: Neutralization & Separation
  • Check the pH of the slurry.[1] It will likely be acidic (pH < 2) if base was not used in excess.[1]

  • Slowly add saturated Sodium Bicarbonate (

    
    ) or 1M NaOH until pH is neutral (pH 6–8).
    
    • Note: The solid 2-bromo-5-chlorobenzoic acid may dissolve if the pH goes high enough (forming the sodium benzoate salt), but often remains insoluble due to the heavy halogens.

  • Filtration (The Critical Divergence):

    • Scenario A (Solid remains): Filter the mixture.[1] The solid is Halogenated Organic Waste .[1] The liquid is Aqueous Waste .[1][3]

    • Scenario B (Solution is clear): If the solid dissolves (high pH), the entire solution is Aqueous Waste (check local regulations regarding halogenated organics in aqueous streams; usually, this must go to a specific "Aqueous Halogenated" carboy).

Part 5: Waste Stream Segregation Logic

Visualizing the decision flow is critical for compliance.[1] The following diagram illustrates the workflow for converting the reactive reagent into the correct waste streams.

DisposalWorkflow Start Start: this compound Quench Add slowly to Ice/Water (+ Base) Start->Quench Reaction Hydrolysis Reaction (Generates HCl + Solid Acid) Quench->Reaction CheckPH Check pH & Neutralize (Add NaOH/NaHCO3) Reaction->CheckPH Precipitate Does Solid Persist? CheckPH->Precipitate Filter Filter the Mixture Precipitate->Filter Yes (Cloudy/Solid) LiquidWasteHalo Aqueous Waste Container (Tag: Halogenated Aqueous) Precipitate->LiquidWasteHalo No (Clear Solution) SolidWaste Solid Waste Container (Tag: Halogenated Organic) Filter->SolidWaste Solid Residue LiquidWaste Aqueous Waste Container (Tag: Neutralized Salts) Filter->LiquidWaste Filtrate (Liquid)

Figure 1: Decision matrix for the quenching and segregation of halogenated acid chlorides.

Part 6: Emergency Procedures

In the event of a spill outside the fume hood:

  • Evacuate: The lachrymatory nature of the compound will make the area uninhabitable without respiratory protection.[1]

  • PPE: Do not attempt cleanup without a full-face respirator with acid gas cartridges or SCBA.[1]

  • Absorb: Cover the spill with a dry absorbent (Vermiculite or dry sand).[1] Do not use paper towels (they react and degrade).[1]

  • Neutralize: Once absorbed, scoop into a pail containing soda ash (sodium carbonate) or lime.

  • Disposal: Label as "Debris contaminated with Acid Chlorides" and dispose of as solid hazardous waste.

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1] [Link]1]

  • PubChem. (n.d.).[1] this compound (Compound).[1][4] National Library of Medicine.[1] Retrieved February 25, 2026, from [Link]1]

  • University of California, San Diego (UCSD). (n.d.).[1] Acyl Chlorides: Safety and Handling Guidelines. UCSD Environment, Health & Safety.[1] Retrieved February 25, 2026, from [Link]1]

Sources

Personal protective equipment for handling 2-Bromo-5-chlorobenzoyl chloride

[1]

CAS: 42860-16-2 Chemical Class: Halogenated Aryl Acid Chloride Primary Hazards: Corrosive, Lachrymator, Water-Reactive (generates HCl)[1]

Part 1: Critical Hazard Profile & Mechanism

The "Why" Behind the Protocol

As a Senior Application Scientist, I cannot overstate that the danger of 2-Bromo-5-chlorobenzoyl chloride lies not just in its corrosive nature, but in its hydrolytic instability .[1]

When this compound contacts moisture (humidity, wet glassware, or mucous membranes), the acyl chloride moiety (-COCl) undergoes rapid nucleophilic substitution.[1] This releases Hydrogen Chloride (HCl) gas and the corresponding benzoic acid.[1]

  • The Lachrymator Effect: The release of HCl upon contact with the moisture in your eyes and respiratory tract causes immediate, severe irritation (tearing, choking).[1]

  • The Delayed Burn: Unlike simple mineral acids, acid chlorides are lipophilic.[1] They can penetrate the upper skin layers before hydrolyzing, potentially causing deep tissue burns that are difficult to neutralize.

Reaction Mechanism (Hydrolysis):

1

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for direct handling of this compound outside a glovebox.[1] You must employ a "Barrier & Neutralization" strategy.

Hand Protection: The "Double-Glove" Standard

Standard nitrile gloves provide physical protection but offer poor chemical permeation resistance against chlorinated acid chlorides.[1] The small molecular size and lipophilicity allow the molecule to permeate nitrile in minutes.

Recommended Protocol:

  • Inner Layer (Barrier): Silver Shield™ (EVOH/PE Laminate) or heavy-gauge Butyl Rubber.[1]

    • Why: These materials provide >480 minutes of breakthrough time.[2]

  • Outer Layer (Dexterity): 4-8 mil Nitrile.[1]

    • Why: Protects the inner glove from abrasion and provides grip. If splashed, strip the outer glove immediately; the inner glove remains the safety barrier.

Glove MaterialEstimated BreakthroughRecommendation
Thin Nitrile (4 mil) < 5 MinutesDo Not Use as primary protection.[1]
Thick Nitrile (8 mil) 10-15 MinutesSplash protection only.[1]
Silver Shield (Laminate) > 480 MinutesRequired for weighing/transfer.[1]
Viton / Butyl > 240 MinutesExcellent alternative.[1]
Respiratory & Eye Protection[3][4][5]
  • Primary Control: All operations must occur in a certified chemical fume hood (Face velocity: 80–100 fpm).

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1).[1] Safety glasses are insufficient due to the risk of HCl gas bypassing side shields.[1]

  • Respiratory (Emergency/Spill): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Olive label).[1]

Visualizing the Decision Logic

The following diagram illustrates the PPE decision-making process based on the operation scale.

PPE_SelectionStartOperation AssessmentScaleScale of HandlingStart->ScaleSmallSmall Scale (<1g)Standard PrepScale->SmallLargeLarge Scale (>5g)or SynthesisScale->LargeControls_SFume Hood RequiredSash at working heightSmall->Controls_SControls_LFume Hood + Secondary Containment TrayLarge->Controls_LGloves_SDouble Glove:Nitrile over Nitrile (acceptable)Change immediately on splashControls_S->Gloves_SGloves_LLaminate Liner (Silver Shield)under Nitrile OuterControls_L->Gloves_LEyesChemical Splash Goggles(No Safety Glasses)Gloves_S->EyesGloves_L->Eyes

Figure 1: PPE Selection Hierarchy based on operational scale. Note the shift to Laminate gloves for larger scales.

Part 3: Operational Protocols

A. Weighing and Transfer

The Golden Rule: Never bring the reagent bottle out of the fume hood.

  • Preparation: Pre-weigh your receiving flask with solvent (e.g., Dichloromethane or THF) before adding the acid chloride.[1]

  • Tools: Use glass pipettes or stainless steel spatulas. Avoid plastic syringes unless they are confirmed compatible (polypropylene can swell; polycarbonate may degrade).[1]

  • Technique:

    • If liquid: Pipette directly into the pre-cooled solvent.

    • If solid: Weigh into a glass vial inside the hood, then dissolve in minimal dry solvent before transferring to the reaction vessel. This prevents "dusting" of the corrosive solid.

B. Reaction Setup
  • Moisture Control: All glassware must be oven-dried. Use a nitrogen/argon line.

  • Solvent Choice: Avoid protic solvents (Alcohols, Water, Amines) unless they are the intended reactants.[1]

  • Trap: If the reaction is heated, the condenser outlet must be vented through a scrubber (NaOH solution) to neutralize evolved HCl gas.[1]

Part 4: Decontamination & Disposal (Quenching)[1][5][6]

Crucial Warning: Never dispose of this compound directly into a waste drum.[1] It may react with other waste streams (e.g., acetone/water mixtures) to pressurize the drum or cause an explosion. You must Quench (neutralize) it first.[1]

The "Dilute-Cool-Destroy" Protocol[1][5]
  • Dilute: Dissolve the residue or excess reagent in an inert solvent (Dichloromethane or Toluene). Never quench neat material.

  • Cool: Place the vessel in an ice bath (0°C).

  • Destroy: Slowly add a 10% solution of Sodium Carbonate (

    
    ) or Sodium Bicarbonate.[1]
    
    • Note: This will bubble vigorously (

      
       evolution). Add dropwise.
      
    • Alternative: Use Methanol to convert to the methyl ester (less exothermic, but generates HCl, so requires a base trap).

Quenching_WorkflowStartWaste Material(Acid Chloride)Dilute1. DILUTEAdd inert solvent(DCM/Toluene)Start->DiluteCool2. COOLIce Bath (0°C)Dilute->CoolNeutralize3. DESTROYAdd 10% Na2CO3Dropwise (Gas Evolution!)Cool->NeutralizeCheckCheck pH(Target pH 7-9)Neutralize->CheckDisposeDispose asHalogenated WasteCheck->Dispose

Figure 2: The "Dilute-Cool-Destroy" workflow for safe disposal of acid chlorides.

Part 5: Emergency Response

ScenarioImmediate Action
Skin Contact 1. Wipe off excess chemical with a dry pad (do not rub).2.[1] Flush with water for 15 minutes immediately. Water hydrolyzes the chloride to acid, which is then washed away.3. Seek medical attention.
Eye Contact 1. Flush at eyewash station for 15 minutes. Hold eyelids open.2. Do not use neutralization drops.3.[1] Emergency Room immediately.
Spill (>5mL) 1. Evacuate area.2. Do not attempt cleanup without SCBA if fumes are present.3. Cover with dry sand or Vermiculite. Do not use combustible materials (paper towels).

References

  • PubChem. (n.d.). This compound (Compound).[1][3] National Library of Medicine. Retrieved from [Link]

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